Lodenafil Carbonate
説明
特性
IUPAC Name |
bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H62N12O11S2/c1-7-11-35-39-41(54(5)52-35)45(60)50-43(48-39)33-29-31(13-15-37(33)67-9-3)71(63,64)58-21-17-56(18-22-58)25-27-69-47(62)70-28-26-57-19-23-59(24-20-57)72(65,66)32-14-16-38(68-10-4)34(30-32)44-49-40-36(12-8-2)53-55(6)42(40)46(61)51-44/h13-16,29-30H,7-12,17-28H2,1-6H3,(H,48,50,60)(H,49,51,61) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYUCRDXZXLFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCOC(=O)OCCN5CCN(CC5)S(=O)(=O)C6=CC(=C(C=C6)OCC)C7=NC8=C(C(=O)N7)N(N=C8CCC)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H62N12O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192906 | |
| Record name | Lodenafil carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1035.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398507-55-6 | |
| Record name | Lodenafil carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=398507-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lodenafil carbonate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398507556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lodenafil carbonate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11927 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lodenafil carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LODENAFIL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X84F932D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Lodenafil Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lodenafil carbonate is a phosphodiesterase type 5 (PDE5) inhibitor utilized in the management of erectile dysfunction. Functioning as a prodrug, it undergoes rapid conversion in the body to its active metabolite, lodenafil. The therapeutic effect of lodenafil is mediated through the potent and selective inhibition of PDE5, an enzyme primarily responsible for the degradation of cyclic guanos మనోఫాస్ఫేట్ (cGMP) in the corpus cavernosum of the penis. This inhibition leads to an augmentation of the nitric oxide (NO)/cGMP signaling pathway, resulting in smooth muscle relaxation, increased blood flow to the penis, and consequently, the facilitation of an erection upon sexual stimulation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction
Erectile dysfunction (ED) is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The physiological process of penile erection is a complex neurovascular event involving the relaxation of the corpus cavernosum smooth muscle. A key signaling pathway in this process is the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) cascade. Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that have revolutionized the treatment of ED by targeting this pathway.
This compound is a dimer that acts as a prodrug, delivering two molecules of the active drug, lodenafil, upon administration.[1] This formulation is designed to enhance oral bioavailability.[1] This guide delves into the intricate molecular and physiological mechanisms by which this compound exerts its therapeutic effects.
The Nitric Oxide/cGMP Signaling Pathway
The primary mechanism of action of this compound is intrinsically linked to the NO/cGMP signaling pathway, which is the principal mediator of penile erection.
Upon sexual stimulation, nerve impulses trigger the release of the neurotransmitter nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the corpus cavernosum.[2][3] NO, a diffusible gas, activates the enzyme soluble guanylate cyclase (sGC) in the adjacent smooth muscle cells.[2] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]
cGMP acts as a second messenger, leading to a cascade of events that culminates in the relaxation of the corpus cavernosum smooth muscle. This includes a decrease in intracellular calcium levels. The relaxation of these smooth muscles allows for the engorgement of the sinusoidal spaces with blood, leading to the rigidity and tumescence of the penis, characteristic of an erection.
The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by a family of enzymes known as phosphodiesterases (PDEs). In the corpus cavernosum, the predominant isoform is PDE5.[4]
This compound as a PDE5 Inhibitor
This compound itself is inactive; it is a prodrug that is rapidly converted to its active form, lodenafil, after oral administration.[4][5] Lodenafil is a potent and selective inhibitor of PDE5.[2] By binding to the catalytic site of the PDE5 enzyme, lodenafil prevents the hydrolysis of cGMP to 5'-GMP.[4] This leads to an accumulation of cGMP in the corpus cavernosum smooth muscle cells, thereby amplifying the effects of endogenously released NO.[2] The elevated cGMP levels prolong the relaxation of the smooth muscle, leading to a sustained increase in blood flow and a more robust and lasting erection in the presence of sexual stimulation. It is important to note that PDE5 inhibitors like lodenafil do not initiate erections but rather enhance the natural erectile response to sexual stimuli.
Quantitative Data
PDE5 Inhibition
The inhibitory potency of lodenafil and its prodrug, this compound, against PDE5 has been quantified and compared to other PDE5 inhibitors.
| Compound | IC₅₀ (µM) for PDE5 (from human platelets) |
| This compound | 0.015[6] |
| Lodenafil | 0.022[6] |
| Sildenafil | 0.026[6] |
| Table 1: Comparative in vitro inhibitory potency (IC₅₀) against PDE5. |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Pharmacokinetics
This compound is rapidly absorbed and converted to lodenafil. The pharmacokinetic parameters of lodenafil have been characterized in both preclinical and clinical studies.
Preclinical Pharmacokinetics in Male Beagle Dogs (10 mg oral dose of this compound) [6]
| Parameter | This compound | Lodenafil | Norlodenafil |
| Cₘₐₓ (ng/mL) | 11 | 1357 | Detected |
| Tₘₐₓ (h) | ~2 | Not specified | Not specified |
| t₁/₂ (h) | 2.11 | ~4.3 | Not specified |
Table 2: Pharmacokinetic parameters of this compound and its metabolites in male beagle dogs.
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂: Elimination half-life.
Human Pharmacokinetics (Single Oral Doses of this compound in Healthy Male Volunteers) [5]
| Parameter | Lodenafil |
| Tₘₐₓ (h) | 1.6 (± 0.4) |
| t₁/₂ (h) | 3.3 (± 1.1) |
Table 3: Mean pharmacokinetic parameters of lodenafil in healthy male volunteers.
This compound itself was not detected in plasma samples from human volunteers, confirming its role as a prodrug.[5]
Experimental Protocols
In Vitro PDE5 Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC₅₀) of a compound against the PDE5 enzyme.
Methodology: [6]
-
Enzyme Source: Crude PDE extracts are obtained from human platelets.
-
Substrate: Cyclic GMP (cGMP) is used as the substrate for the PDE5 enzyme.
-
Incubation: The test compound (e.g., this compound, lodenafil, sildenafil) at various concentrations is pre-incubated with the PDE extract in an appropriate buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of cGMP.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Quantification: The amount of cGMP hydrolyzed to 5'-GMP is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by plotting the inhibition data against the log of the inhibitor concentration.
Isolated Corpus Cavernosum Smooth Muscle Relaxation Study
Objective: To assess the effect of a compound on the relaxation of corpus cavernosum smooth muscle.
-
Tissue Preparation: Strips of corpus cavernosum tissue are obtained from either animal models (e.g., rabbits) or human donors and mounted in an organ bath containing a physiological salt solution.
-
Contraction Induction: The tissue strips are pre-contracted with a contractile agent such as phenylephrine to induce a stable level of tone.
-
Compound Administration: The test compound (e.g., this compound) is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Measurement of Relaxation: The relaxation of the smooth muscle is measured isometrically as a decrease in tension from the pre-contracted state.
-
Data Analysis: Concentration-response curves are constructed by plotting the percentage of relaxation against the log of the compound concentration to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound.
Selectivity Profile
Conclusion
This compound exerts its therapeutic effect in erectile dysfunction through its active metabolite, lodenafil, which is a potent and selective inhibitor of phosphodiesterase type 5. By preventing the degradation of cGMP in the corpus cavernosum, lodenafil amplifies the natural erectile response to sexual stimulation mediated by the nitric oxide/cGMP signaling pathway. Its pharmacokinetic profile demonstrates rapid conversion from the prodrug form and a half-life conducive to its clinical use. Further research to fully elucidate its selectivity profile against all PDE isoenzymes will provide a more complete understanding of its pharmacological characteristics. This in-depth guide provides a foundational understanding of the core mechanism of action of this compound for professionals in the field of drug research and development.
References
- 1. Molecular mechanisms and pharmacokinetics of phosphodiesterase-5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interactions between Cyclic Nucleotide Phosphodiesterase 11 Catalytic Site and Substrates or Tadalafil and Role of a Critical Gln-869 Hydrogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I clinical trial of this compound, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gilbertodenucci.com [gilbertodenucci.com]
Lodenafil Carbonate: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lodenafil Carbonate, a phosphodiesterase type 5 (PDE5) inhibitor, represents a significant advancement in the treatment of erectile dysfunction. Developed by the Brazilian pharmaceutical company Cristália, it is a prodrug formulated as a dimer of the active metabolite, lodenafil.[1][2][3] This design enhances its oral bioavailability.[2][3] this compound effectively modulates the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation in the corpus cavernosum and facilitating penile erection.[4] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Development
This compound (marketed as Helleva®) was developed by Cristália Produtos Químicos e Farmacêuticos in Brazil.[2][5] It is a second-generation PDE5 inhibitor designed to offer an improved pharmacokinetic profile compared to its predecessors.[6] The formulation as a carbonate dimer of lodenafil allows for its conversion into two molecules of the active drug, lodenafil, within the body.[1][2][3][6] This prodrug strategy results in higher oral bioavailability.[2][3] this compound has undergone extensive preclinical and clinical evaluation, including Phase I, II, and III clinical trials, to establish its safety and efficacy.[7][8][9]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the initial synthesis of the lodenafil monomer, followed by its dimerization. The key precursor for the monomer is 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one.[5]
Synthesis of the Lodenafil Monomer
A crucial step in the synthesis of the lodenafil monomer involves the reaction of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one with N-piperazine ethyl acetate.[2]
Dimerization to this compound
The dimerization process to yield this compound involves the reaction of the lodenafil monomer with a phosgene solution.
Experimental Protocol: Synthesis of this compound [5]
-
A solution of 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one (2.02 g, 4 mmol) is suspended in 44 mL of toluene.
-
A phosgene solution (3.5 g, 35 mmol) dissolved in 20 mL of toluene is added dropwise to the suspension.
-
The resulting raw chloroformate (2.27 g, 4.0 mmol) is dissolved in approximately 30 mL of dichloromethane.
-
To this solution, 2.07 g (4.1 mmol) of 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one is added.
-
Following this, 4 mL of dichloromethane containing 450 mg of triethylamine is added.
-
The reaction mixture is maintained under stirring and monitored by thin-layer chromatography until the disappearance of the chloroformate derivative indicates the completion of the reaction.
-
The product is extracted with three 200 mL portions of chloroform.
-
The organic phase is separated and dried with anhydrous sodium sulfate.
-
The solvent is then evaporated to dryness, yielding this compound as a slightly yellowish solid.
Mechanism of Action: PDE5 Inhibition
This compound's therapeutic effect is derived from its active metabolite, lodenafil, which is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[4][10] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis.[4]
The process of penile erection is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells during sexual stimulation.[10][11] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cGMP.[4][10] Elevated cGMP levels lead to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[4][10]
By inhibiting PDE5, lodenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing the erectile response to sexual stimulation.[4]
Figure 1: Signaling pathway of this compound in corpus cavernosum smooth muscle cells.
Preclinical Pharmacology
In Vitro Efficacy
4.1.1. Corpus Cavernosum Relaxation
Studies on isolated rabbit and human corpus cavernosum strips have demonstrated the efficacy of this compound in inducing smooth muscle relaxation.
Experimental Protocol: Corpus Cavernosum Relaxation Assay [11]
-
Strips of human or rabbit corpus cavernosum are mounted in organ baths containing Krebs solution and allowed to equilibrate.
-
The viability of the tissue is confirmed by inducing contraction with phenylephrine (10 μM).
-
Concentration-response curves are constructed by cumulative addition of this compound (0.001–100 μM).
-
Relaxations are measured and plotted as a percentage of the phenylephrine-induced contraction.
-
To assess the potentiation of endogenous relaxation, concentration-response curves to acetylcholine (0.01–100 μM) are obtained in the absence and presence of a fixed concentration of this compound (0.1 μM).
Figure 2: Experimental workflow for the corpus cavernosum relaxation assay.
4.1.2. PDE5 Inhibition Assay
The inhibitory potency of this compound against PDE5 is a key determinant of its efficacy.
Experimental Protocol: PDE5 Inhibition Assay [11]
-
Crude PDE extracts are obtained from human platelets.
-
The standard enzymatic reaction mixture contains 50 mM Tris–HCl (pH 8.0), 100 mM MgCl2, and the PDE enzyme sample.
-
Increasing concentrations of this compound (0.005–1 μM) are pre-incubated with the enzyme mixture for 5 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of 5 μM cGMP as the substrate.
-
The reaction is allowed to proceed for 30 minutes at 35°C.
-
The amount of cGMP hydrolysis is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Table 1: In Vitro PDE5 Inhibitory Activity
| Compound | IC50 (µM) for cGMP hydrolysis in human platelets |
| This compound | 0.015 |
| Lodenafil | 0.022 |
| Sildenafil | 0.026 |
| Data from Toque et al., 2008[11] |
Pharmacokinetics
Pharmacokinetic studies in male beagle dogs have shown that this compound is rapidly metabolized to lodenafil. Following a single intravenous dose of 1 mg/kg, the maximum plasma concentration (Cmax) of this compound was 599 ng/ml, with a high plasma clearance of 3.24 l/h/kg and a short elimination half-life of 0.57 h.[2] After a single oral dose of 10 mg, the Cmax for this compound was 11 ng/ml, while the Cmax for the active metabolite, lodenafil, was significantly higher at 1357 ng/ml, with a Tmax of approximately 2 hours, indicating substantial first-pass metabolism.[2] The oral administration half-life of this compound was 2.11 h.[2]
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Beagle Dogs
| Administration | Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| Intravenous (1 mg/kg) | This compound | 599 | - | 0.57 |
| Oral (10 mg) | This compound | 11 | ~2 | 2.11 |
| Lodenafil | 1357 | ~2 | - | |
| Data from a 2007 BMC Pharmacology publication[2] |
Clinical Studies
Phase I Clinical Trial
A Phase I, open-label, dose-escalation study in 33 healthy male volunteers evaluated the safety, tolerability, and pharmacokinetics of single oral doses of this compound (1 mg - 100 mg).[7][9] The study found that this compound was well-tolerated with no serious adverse events.[7][9] this compound itself was not detected in plasma samples, confirming its role as a prodrug.[7][9] The active metabolite, lodenafil, had a mean maximum time to concentration (tmax) of 1.6 (± 0.4) h and a mean half-life (t1/2) of 3.3 (± 1.1) h.[7][9]
Phase II Clinical Trial
A Phase II, prospective, randomized, double-blind, placebo-controlled trial assessed the efficacy and tolerability of this compound in men with erectile dysfunction. The results indicated that an 80 mg dose was significantly more efficacious than placebo and was well-tolerated.[9]
Phase III Clinical Trial
A Phase III, prospective, randomized, double-blind, placebo-controlled trial involving 350 men with erectile dysfunction of varying degrees further established the efficacy and safety of this compound at doses of 40 mg and 80 mg.[8]
Table 3: Efficacy of this compound in a Phase III Clinical Trial
| Treatment Group | Mean IIEF Erectile Domain Score (with medication) | % Positive Answers to SEP-2 (with medication) | % Positive Answers to SEP-3 (with medication) |
| Placebo | 14.8 ± 7.8 | 52.1 ± 41.4 | 29.7 ± 38.1 |
| This compound 40 mg | 18.6 ± 8.0 | 63.5 ± 42.0 | 50.8 ± 44.4 |
| This compound 80 mg | 20.6 ± 7.7 | 80.8 ± 32.3 | 66.0 ± 39.3 |
| Data from Glina et al., 2010. IIEF = International Index of Erectile Function; SEP = Sexual Encounter Profile. SEP-2 asks about the ability to achieve an erection sufficient for intercourse, and SEP-3 asks about the ability to maintain an erection to completion of intercourse.[8] |
Common adverse events reported in clinical trials were generally mild and transient, including rhinitis, headache, flushing, visual disturbances, and dizziness.[8]
Conclusion
This compound is a well-tolerated and effective oral therapy for erectile dysfunction. Its innovative prodrug design as a dimer of the active metabolite, lodenafil, enhances its oral bioavailability. The comprehensive body of preclinical and clinical data supports its mechanism of action as a potent and selective PDE5 inhibitor, leading to improved erectile function. The detailed synthesis and experimental protocols provided in this whitepaper offer valuable insights for researchers and professionals in the field of drug discovery and development.
References
- 1. 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone | C17H20N4O2 | CID 135401477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Lodenafil - Wikipedia [en.wikipedia.org]
- 7. Photodegradation kinetics of this compound, structure elucidation of two major degradation products using UPLC-MS/MS and in vitro cytotoxicity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. A Phase I clinical trial of this compound, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum [pubmed.ncbi.nlm.nih.gov]
- 11. gilbertodenucci.com [gilbertodenucci.com]
Lodenafil Carbonate: A Technical Guide for Researchers
Lodenafil Carbonate is a novel phosphodiesterase type 5 (PDE5) inhibitor developed for the oral treatment of erectile dysfunction.[1][2] It is a prodrug, formulated as a dimer of two lodenafil molecules linked by a carbonate bridge.[1][3][4] This unique structure enhances its oral bioavailability compared to the active moiety, lodenafil.[1][3][5] Following oral administration, this compound is metabolized in the body, releasing two molecules of the active drug, lodenafil.[3][6] Lodenafil itself is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5.[1]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate[7] |
| Molecular Formula | C47H62N12O11S2[7] |
| Molecular Weight | 1035.2 g/mol [7] |
| Canonical SMILES | CCCC1=NN(C)C2=C1NC(=O)C(=C2)C3=CC(=C(C=C3)S(=O)(=O)N4CCN(CC4)CCOC(=O)OCCN5CCN(CC5)S(=O)(=O)C6=CC=C(C=C6OCC)C7=NC(=O)N(C)N=C7C8=NN(C)C(=C8)CCC)OCC[7] |
| CAS Number | 398507-55-6[7] |
| DrugBank Accession Number | DB09238[8] |
Mechanism of Action
The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[9][10] NO then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP).[2][6] This leads to smooth muscle relaxation in the corpus cavernosum and increased blood flow, resulting in an erection.[2][6]
The degradation of cGMP is mediated by phosphodiesterase type 5 (PDE5).[1][6] Lodenafil, the active metabolite of this compound, is a selective inhibitor of PDE5.[1][6] By inhibiting PDE5, lodenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation and enhanced erectile function in the presence of sexual stimulation.[2][6] this compound itself does not induce an erection but potentiates the natural erectile response to sexual arousal.[2]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Lodenafil - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound | C47H62N12O11S2 | CID 135431100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. gilbertodenucci.com [gilbertodenucci.com]
- 10. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Lodenafil Carbonate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodenafil Carbonate is a novel phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. Structurally, it is a dimer that functions as a prodrug, being metabolized in vivo to its active form, Lodenafil.[1][2] This unique dimeric structure is designed to enhance oral bioavailability.[1] this compound, like other PDE5 inhibitors, exerts its therapeutic effect by modulating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[3] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound.
Chemical Structure and Properties
This compound is chemically known as bis(2-(4-((4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl)sulfonyl)piperazin-1-yl)ethyl) carbonate.[4] It is a symmetrical molecule formed by the linkage of two Lodenafil molecules through a carbonate bridge.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 398507-55-6 | [4] |
| Molecular Formula | C₄₇H₆₂N₁₂O₁₁S₂ | [4] |
| Molecular Weight | 1035.21 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO | [6] |
| Predicted Water Solubility | 0.0928 mg/mL | [1] |
| Predicted logP | 3.65 | [1] |
| Predicted pKa (Strongest Acidic) | 7.6 | [1] |
| Predicted pKa (Strongest Basic) | 5.47 | [1] |
Note: Some properties are predicted and may vary from experimental values.
Mechanism of Action: The NO/cGMP Signaling Pathway
The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme soluble guanylyl cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[7] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow, which results in an erection.[7]
Phosphodiesterase type 5 (PDE5) is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum.[7] Lodenafil, the active metabolite of this compound, is a potent and selective inhibitor of PDE5. By inhibiting PDE5, Lodenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing the erectile response to sexual stimulation.[3]
Experimental Protocols
This section outlines key experimental methodologies for the study of this compound.
Analytical Determination of this compound
A stability-indicating liquid chromatographic (LC) method has been developed for the quantitative determination of this compound in pharmaceutical formulations.[8]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a photodiode array detector.
-
Column: Synergi Fusion C18 (250 x 4.6 mm, 4 µm particle size).[8]
-
Mobile Phase: Methanol and 0.1% acetic acid (pH 4.0) in a 65:35 (v/v) ratio.[8]
-
Detection: UV detection at 290 nm.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Quantification: Based on a linear calibration curve (10-80 µg/mL).[8]
Other validated analytical methods include UV-spectrophotometry and Capillary Zone Electrophoresis (CZE).[4]
In Vitro PDE5 Inhibition Assay
The inhibitory activity of this compound and its active metabolite, Lodenafil, on PDE5 can be assessed using crude PDE extracts from human platelets.[9]
-
Enzyme Source: Crude PDE extracts from human platelets.
-
Substrate: Cyclic GMP (cGMP).[9]
-
Method: The assay measures the hydrolysis of cGMP by the PDE extract in the presence and absence of the inhibitor.[9]
-
Inhibitor Concentrations: A range of concentrations (e.g., 0.005–1 µM) of this compound, Lodenafil, and a reference inhibitor (e.g., sildenafil) are used.[9]
-
Detection: The amount of remaining cGMP or the product of hydrolysis (GMP) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the inhibitor.[9]
In Vivo Pharmacological and Pharmacokinetic Studies
Animal models are utilized to evaluate the efficacy and pharmacokinetic profile of this compound.
-
Animal Models: Male New Zealand white rabbits and male beagle dogs have been used in studies.[9]
-
Efficacy Studies (Rabbit Model):
-
Organ bath techniques are employed to measure the relaxation of corpus cavernosum smooth muscle strips.[9]
-
Strips are pre-contracted with phenylephrine, and concentration-response curves to this compound are generated.[9]
-
The potentiation of relaxations induced by acetylcholine or electrical field stimulation is also assessed.[9]
-
-
Pharmacokinetic Studies (Beagle Model):
-
This compound is administered intravenously or orally.[9]
-
Blood samples are collected at various time points post-administration.[9]
-
Plasma concentrations of this compound and its metabolites (Lodenafil and norlodenafil) are determined by LC-MS/MS.[9]
-
Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and half-life (t₁/₂) are calculated.[9]
-
Conclusion
This compound is a promising second-generation PDE5 inhibitor with a unique prodrug design. Its mechanism of action is well-established within the NO/cGMP signaling pathway. The analytical and experimental protocols outlined in this guide provide a foundation for further research and development of this compound. Future studies may focus on elucidating its full pharmacokinetic and pharmacodynamic profile, as well as exploring its potential in other therapeutic areas.
References
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. scielo.br [scielo.br]
- 5. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. gilbertodenucci.com [gilbertodenucci.com]
Lodenafil Carbonate: A Prodrug Approach to Enhanced Lodenafil Delivery for Erectile Dysfunction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lodenafil carbonate is a novel, orally administered phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1] It is a dimer of the active moiety, lodenafil, designed as a prodrug to improve the oral bioavailability of lodenafil.[2][3] Following oral administration, this compound is converted in the body to two molecules of lodenafil.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a prodrug, its pharmacokinetic profile, clinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action: From Prodrug to Active Metabolite
This compound's mechanism of action is centered on its in vivo conversion to lodenafil, which is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[4]
The PDE5 Signaling Pathway in Penile Erection
Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.[5] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP levels lead to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and resulting in a penile erection.[4] The enzyme PDE5 is responsible for the degradation of cGMP, thus regulating the erectile response.[4]
Figure 1: Simplified signaling pathway of penile erection and the site of action for lodenafil.
This compound as a Prodrug
This compound is a dimer of lodenafil, connected by a carbonate bridge.[5] This chemical modification increases the molecule's lipophilicity, which is thought to contribute to its enhanced oral absorption compared to lodenafil alone.[1] In the body, this carbonate bridge is cleaved, releasing two molecules of the active drug, lodenafil.[6] This conversion is a critical step, as this compound itself was not detected in plasma samples from a Phase I clinical trial, indicating its complete conversion to the active form.
Figure 2: Logical workflow of this compound as a prodrug.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been investigated in both preclinical and clinical studies.
Preclinical Pharmacokinetics in Beagles
A study in male beagles investigated the pharmacokinetics of this compound following intravenous and oral administration. Following a single intravenous dose, this compound was detected, but after oral administration, only lodenafil and its metabolite, norlodenafil, were found in plasma, confirming the prodrug nature of this compound.
Table 1: Pharmacokinetic Parameters of this compound and Lodenafil in Beagles
| Parameter | This compound (1 mg/kg, IV) | Lodenafil (from this compound, 1 mg/kg, IV) | Lodenafil (from this compound, 10 mg/kg, Oral) |
| Cmax (ng/mL) | 599 | 119 | 108 |
| Tmax (h) | - | 0.25 | 1.0 |
| AUC (ng.h/mL) | 288 | 196 | 321 |
| t1/2 (h) | 0.57 | 1.1 | 1.7 |
| CL (L/h/kg) | 3.24 | - | - |
| Vd (L/kg) | 2.73 | - | - |
| Data sourced from Toque et al., 2008.[5] |
Clinical Pharmacokinetics in Healthy Male Volunteers
A Phase I, open-label, dose-escalation study was conducted in healthy male volunteers to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of this compound (1 mg to 100 mg).[7] this compound was not detected in any plasma samples, confirming its role as a prodrug.[7] The pharmacokinetic parameters of the active metabolite, lodenafil, were determined.[7]
Table 2: Mean Pharmacokinetic Parameters of Lodenafil in Healthy Male Volunteers After Single Oral Doses of this compound
| Dose of this compound | tmax (h) | t1/2 (h) | Cmax (ng/mL) | AUC0-24h (ng.h/mL) |
| 1 mg | 1.5 (± 0.5) | 2.8 (± 0.8) | 1.8 (± 0.7) | 6.5 (± 2.4) |
| 2.5 mg | 1.7 (± 0.4) | 3.1 (± 0.9) | 4.9 (± 1.8) | 18.7 (± 7.1) |
| 5 mg | 1.6 (± 0.4) | 3.3 (± 1.1) | 9.8 (± 3.5) | 37.9 (± 14.2) |
| 10 mg | 1.6 (± 0.4) | 3.3 (± 1.1) | 19.6 (± 7.0) | 75.8 (± 28.4) |
| 20 mg | 1.6 (± 0.4) | 3.3 (± 1.1) | 39.2 (± 14.0) | 151.6 (± 56.8) |
| 40 mg | 1.6 (± 0.4) | 3.3 (± 1.1) | 78.4 (± 28.0) | 303.2 (± 113.6) |
| 80 mg | 1.6 (± 0.4) | 3.3 (± 1.1) | 156.8 (± 56.0) | 606.4 (± 227.2) |
| 100 mg | 1.6 (± 0.4) | 3.3 (± 1.1) | 196.0 (± 70.0) | 758.0 (± 284.0) |
| Data presented as mean (± SD). Sourced from Faria et al., 2009.[7] |
Clinical Efficacy and Safety
The efficacy and safety of this compound for the treatment of ED have been established in Phase II and Phase III clinical trials.
Phase III Clinical Trial
A prospective, randomized, double-blind, placebo-controlled Phase III clinical trial was conducted in 350 men with ED of all degrees.[8] Patients were randomized to receive placebo, this compound 40 mg, or this compound 80 mg for 4 weeks.[8]
Table 3: Efficacy Outcomes in the Phase III Clinical Trial of this compound
| Outcome Measure | Placebo | This compound 40 mg | This compound 80 mg |
| IIEF Erectile Function Domain Score | |||
| Without Medication (Mean ± SD) | 13.9 ± 5.2 | 13.6 ± 5.3 | 13.4 ± 4.9 |
| With Medication (Mean ± SD) | 14.8 ± 7.8 | 18.6 ± 8.0 | 20.6 ± 7.7 |
| SEP-2 (% Positive Answers) | |||
| Without Medication (Mean ± SD) | 55.3 ± 43.2 | 46.4 ± 44.3 | 50.2 ± 40.9 |
| With Medication (Mean ± SD) | 52.1 ± 41.4 | 63.5 ± 42.0 | 80.8 ± 32.3 |
| SEP-3 (% Positive Answers) | |||
| Without Medication (Mean ± SD) | 20.2 ± 32.3 | 19.6 ± 34.3 | 20.8 ± 33.2 |
| With Medication (Mean ± SD) | 29.7 ± 38.1 | 50.8 ± 44.4 | 66.0 ± 39.3 |
| P < 0.01 vs. placebo (ANOVA). IIEF: International Index of Erectile Function; SEP: Sexual Encounter Profile. Data sourced from Glina et al., 2010.[8] |
Safety and Tolerability
In the Phase III trial, this compound was generally well-tolerated.[8] The incidence of adverse events was higher in the this compound groups compared to placebo.[8]
Table 4: Incidence of Common Adverse Events in the Phase III Clinical Trial
| Adverse Event | Placebo (n=115) | This compound 40 mg (n=115) | This compound 80 mg (n=120) |
| Rhinitis | 3.5% | 13.0% | 15.8% |
| Headache | 7.8% | 13.9% | 15.0% |
| Flushing | 0.9% | 7.0% | 9.2% |
| Visual Disorder | 0% | 4.3% | 5.8% |
| Dizziness | 1.7% | 3.5% | 5.0% |
| *Incidence significantly higher than placebo. Data sourced from Glina et al., 2010.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the evaluation of this compound.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol is proprietary, a general overview of the synthesis of the lodenafil monomer and its subsequent dimerization to this compound has been described.[6]
-
Synthesis of Lodenafil Monomer (5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one): The synthesis involves a multi-step reaction sequence, beginning with the reaction of piperazine with ethyl chloroacetate.[6] The resulting intermediate is then reacted with 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one.[6]
-
Dimerization to this compound: The lodenafil monomer is reacted with a phosgene solution in toluene to form a chloroformate intermediate.[6] This intermediate is then reacted with another molecule of the lodenafil monomer in the presence of triethylamine to yield this compound.[6] The reaction progress is monitored by thin-layer chromatography, and the final product is purified.[6]
Figure 3: Simplified workflow for the synthesis of this compound.
In Vitro Hydrolysis Assay
The stability and conversion of this compound to lodenafil can be assessed using an in vitro hydrolysis assay.
-
Incubation: this compound is incubated with plasma (e.g., human, rat, dog) at 37°C.[5]
-
Sampling: Aliquots are taken at various time points.
-
Analysis: The samples are analyzed by a validated bioanalytical method, such as LC-MS/MS, to quantify the concentrations of this compound and lodenafil over time.[5]
Bioanalytical Method for Lodenafil in Human Plasma (LC-MS/MS)
A sensitive and specific LC-MS/MS method is required for the quantification of lodenafil in plasma samples. While a specific validated protocol for this compound is not publicly available, a general approach based on methods for other PDE5 inhibitors can be outlined.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Aliquot a small volume of plasma (e.g., 50-200 µL) into a microcentrifuge tube.
-
Add an internal standard (e.g., a stable isotope-labeled analog or another PDE5 inhibitor).
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A suitable flow rate for the column dimensions.
-
Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lodenafil and the internal standard.
-
PDE5 Inhibition Assay
The inhibitory potency of lodenafil on PDE5 activity can be determined using an in vitro enzymatic assay.
-
Preparation of PDE5 Enzyme: A crude extract of PDE5 can be prepared from sources like human platelets.[5]
-
Enzymatic Reaction:
-
The reaction mixture typically contains a buffer (e.g., Tris-HCl), MgCl2, the PDE5 enzyme extract, and the substrate, cGMP.
-
Various concentrations of the inhibitor (lodenafil) are added to the reaction mixture.
-
The reaction is initiated by the addition of cGMP and incubated at 37°C.
-
-
Quantification of cGMP Hydrolysis: The amount of cGMP remaining or the amount of the product, 5'-GMP, formed is quantified using a suitable analytical method, such as LC-MS/MS.[5]
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of PDE5 activity (IC50) is calculated.
Rabbit Corpus Cavernosum Organ Bath Protocol
The relaxant effect of lodenafil on erectile tissue can be assessed using an isolated organ bath preparation.
-
Tissue Preparation: Strips of corpus cavernosum are obtained from rabbits and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.[5]
-
Pre-contraction: The tissue strips are pre-contracted with an alpha-adrenergic agonist, such as phenylephrine, to induce a stable tone.[5]
-
Drug Addition: Cumulative concentration-response curves are constructed by adding increasing concentrations of lodenafil to the organ bath.[5]
-
Measurement of Relaxation: The relaxation of the tissue is measured as a percentage of the pre-contracted tone.
-
Data Analysis: The concentration of the drug that produces 50% of the maximal relaxation (EC50) is calculated.
Conclusion
This compound represents a successful application of prodrug design to enhance the oral bioavailability of the active PDE5 inhibitor, lodenafil. Its conversion to lodenafil in vivo allows for effective inhibition of PDE5, leading to improved erectile function in men with ED. Clinical trials have demonstrated a favorable efficacy and safety profile for this compound. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other novel therapies for erectile dysfunction.
References
- 1. gilbertodenucci.com [gilbertodenucci.com]
- 2. pubs.bcnf.ir [pubs.bcnf.ir]
- 3. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. A Phase I clinical trial of this compound, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of this compound for oral therapy of erectile dysfunction: a phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Lodenafil Carbonate: A Novel PDE5 Inhibitor with Therapeutic Potential Beyond Erectile Dysfunction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lodenafil Carbonate, a phosphodiesterase type 5 (PDE5) inhibitor, is a dimeric prodrug of lodenafil, approved for the treatment of erectile dysfunction (ED).[1][2] Its mechanism of action, involving the potentiation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, suggests a broader therapeutic potential in cardiovascular and pulmonary diseases.[3][4] This technical guide provides an in-depth review of the preclinical evidence supporting the exploration of this compound for indications beyond ED, with a primary focus on pulmonary arterial hypertension (PAH). The document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways. While clinical data on the efficacy of this compound in these alternative indications are currently limited, the presented preclinical findings and the established safety profile in patients with cardiovascular comorbidities provide a strong rationale for further clinical investigation.[5][6]
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction.[7][8] Their therapeutic effects are mediated by the inhibition of cGMP-specific PDE5, leading to an accumulation of cGMP and subsequent vasodilation in the corpus cavernosum.[3] However, the expression of PDE5 is not limited to the penis; it is also found in the pulmonary vasculature, platelets, and various other tissues.[4] This distribution has prompted research into the utility of PDE5 inhibitors for a range of other conditions, most notably pulmonary arterial hypertension (PAH), where sildenafil and tadalafil are now established therapies.[9][10]
This compound is a newer-generation PDE5 inhibitor with a favorable pharmacokinetic profile.[1] Emerging preclinical evidence suggests that its therapeutic applications could extend to cardiovascular conditions characterized by endothelial dysfunction and impaired cGMP signaling. This guide synthesizes the current scientific knowledge on the potential of this compound beyond its approved indication.
Mechanism of Action in the Cardiopulmonary System
The therapeutic effects of this compound in the cardiopulmonary system are rooted in its ability to modulate the NO-sGC-cGMP signaling pathway.[11]
Signaling Pathway of this compound in Pulmonary Vasculature
Caption: NO-sGC-cGMP signaling pathway and the inhibitory action of Lodenafil.
In the context of PAH, endothelial dysfunction leads to reduced NO production. This compound, by inhibiting PDE5, prevents the breakdown of cGMP, thereby amplifying the vasodilatory and antiproliferative effects of the limited available NO.[4] This leads to a reduction in pulmonary vascular resistance and pressure.
Preclinical Evidence in Pulmonary Hypertension
A key preclinical study investigated the effects of lodenafil in a monocrotaline-induced rat model of PAH.[11][12]
Quantitative Data Summary
The following table summarizes the key findings from the study by Bastos et al. (2014).
| Parameter | Control Group (n=10) | Monocrotaline (MCT) Group (n=10) | MCT + Lodenafil Group (5 mg/kg/day) (n=10) |
| Mean Pulmonary Artery Pressure (mPAP) (mmHg) | 18.4 ± 2.1 | 35.6 ± 3.2 | 20.1 ± 2.5# |
| Right Ventricular Hypertrophy (RVH) (RV/LV+S ratio) | 0.28 ± 0.03 | 0.52 ± 0.05 | 0.31 ± 0.04# |
| Lung Interleukin-1 (IL-1) Levels (pg/mL) | 15.2 ± 3.1 | 45.8 ± 5.7 | 18.3 ± 4.2# |
| p < 0.05 compared to Control Group. #p < 0.05 compared to MCT Group. Data are presented as mean ± standard deviation. RV/LV+S: Right ventricle to left ventricle plus septum weight ratio. |
Experimental Protocol: Monocrotaline-Induced Pulmonary Hypertension in Rats
The study by Bastos et al. (2014) provides the basis for the following experimental protocol.[11]
Experimental Workflow
Caption: Workflow for the monocrotaline-induced PAH model and lodenafil treatment.
-
Animal Model: Male Sprague-Dawley rats are commonly used.[11]
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 40-60 mg/kg) is administered.[11] Monocrotaline is a pyrrolizidine alkaloid that, after metabolic activation in the liver, induces pulmonary endothelial injury, leading to progressive pulmonary vascular remodeling and hypertension over several weeks.
-
Treatment: this compound (or its active metabolite, lodenafil) is administered orally, typically starting on the same day as or shortly after monocrotaline injection and continuing for the duration of the study (e.g., 28 days).[11]
-
Assessments:
-
Hemodynamics: Mean pulmonary artery pressure (mPAP) is measured via right heart catheterization.
-
Right Ventricular Hypertrophy (RVH): The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the RV weight to the LV+S weight is calculated as an index of RVH.
-
Inflammation: Lung tissue is collected to measure levels of inflammatory markers such as Interleukin-1 (IL-1).[11]
-
Potential in Other Cardiovascular Conditions
The vasodilatory and potential anti-remodeling effects of PDE5 inhibitors suggest their utility in other cardiovascular diseases. While specific data for this compound is sparse, studies with other PDE5 inhibitors have shown promise in:
-
Heart Failure: By reducing cardiac afterload and potentially exerting direct cardioprotective effects.[13][14]
-
Endothelial Dysfunction: Improving endothelial function is a key therapeutic target in various cardiovascular diseases.[13]
A clinical trial has assessed the cardiovascular safety of this compound in patients with coronary artery disease, demonstrating a good safety profile with no clinically relevant modifications in arterial blood pressure or heart rate during physical effort.[5][6] This provides a degree of reassurance for its potential use in patients with underlying cardiovascular conditions.
Clinical Development and Future Directions
To date, clinical trials of this compound have primarily focused on its efficacy and safety for erectile dysfunction.[7][8] The compelling preclinical data in a validated animal model of PAH strongly support the initiation of clinical trials to evaluate its efficacy and safety in this patient population.[11][12]
Further preclinical studies are also warranted to explore its effects on vascular remodeling, fibrosis, and right ventricular function in more detail. Investigating the potential of this compound in heart failure with preserved ejection fraction (HFpEF), a condition with limited therapeutic options, could also be a promising avenue for future research.
Conclusion
This compound, through its well-characterized mechanism of action on the cGMP signaling pathway, holds significant therapeutic potential beyond its current indication for erectile dysfunction. Robust preclinical data demonstrate its ability to prevent the development of pulmonary hypertension and right ventricular hypertrophy in an established animal model. While clinical efficacy data in non-ED indications are not yet available, its favorable safety profile in patients with cardiovascular disease provides a solid foundation for future clinical investigations. Further research is essential to translate these promising preclinical findings into novel therapeutic strategies for patients with pulmonary arterial hypertension and potentially other cardiovascular disorders.
References
- 1. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cardiovascular repercussion of this compound, a new PDE5 inhibitor, with and without alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Efficacy and tolerability of this compound for oral therapy of erectile dysfunction: a phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and tolerability of this compound for oral therapy in erectile dysfunction: a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sildenafil citrate therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sildenafil beyond erectile dysfunction and pulmonary arterial hypertension: Thinking about new indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lodenafil treatment in the monocrotaline model of pulmonary hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lodenafil treatment in the monocrotaline model of pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]
Lodenafil Carbonate and the cGMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lodenafil Carbonate is a phosphodiesterase type 5 (PDE5) inhibitor utilized in the management of erectile dysfunction. As a prodrug, it undergoes conversion in the body to its active metabolite, lodenafil. The therapeutic efficacy of lodenafil is rooted in its targeted inhibition of PDE5, a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. This guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role within the cGMP pathway. It includes a compilation of quantitative data on its potency and pharmacokinetics, detailed methodologies of pivotal experiments, and visual representations of the signaling cascade and experimental procedures.
Introduction
Penile erection is a complex physiological process orchestrated by a series of neurovascular events. A crucial element in this process is the relaxation of the corpus cavernosum smooth muscle, which is primarily mediated by the nitric oxide (NO)/cGMP signaling pathway. This compound, a new generation PDE5 inhibitor, represents a significant pharmacological intervention in this pathway for the treatment of erectile dysfunction. Understanding the intricate molecular interactions of lodenafil within this cascade is paramount for researchers and clinicians in the field of sexual medicine and drug development.
This compound is administered as a dimer, which is then metabolized into two molecules of its active form, lodenafil.[1] This unique prodrug formulation is designed to enhance the oral bioavailability of the active compound.[1]
The cGMP Signaling Pathway in Erectile Function
The initiation of penile erection is triggered by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the corpus cavernosum upon sexual stimulation.[2][3] NO diffuses into the smooth muscle cells and activates the enzyme soluble guanylyl cyclase (sGC).[2][3] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3]
cGMP acts as a second messenger, activating protein kinase G (PKG). This activation leads to a cascade of phosphorylation events that result in the opening of potassium channels and the sequestration of intracellular calcium. The subsequent decrease in cytosolic calcium levels causes the relaxation of the corpus cavernosum smooth muscle. This relaxation allows for increased blood flow into the sinusoidal spaces of the penis, leading to an erection.
The erectile process is reversed by the enzymatic degradation of cGMP by phosphodiesterases (PDEs), primarily PDE5.[2][4] By hydrolyzing cGMP to its inactive form, 5'-GMP, PDE5 reduces the intracellular cGMP concentration, leading to smooth muscle contraction and a return to the flaccid state.
Mechanism of Action of Lodenafil
Lodenafil is a potent and selective inhibitor of PDE5.[1] By competitively binding to the catalytic site of PDE5, lodenafil prevents the degradation of cGMP.[1] This inhibition leads to an accumulation of cGMP in the corpus cavernosum, thereby amplifying the NO-mediated smooth muscle relaxation.[2] The prolonged elevation of cGMP levels enhances and sustains the erectile response in the presence of sexual stimulation. It is important to note that lodenafil does not directly cause an erection but rather augments the natural erectile process that is dependent on the initial release of nitric oxide.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active metabolite, lodenafil.
| Compound | IC50 (µM) for cGMP Hydrolysis Inhibition |
| This compound | 0.015 |
| Lodenafil | 0.022 |
| Sildenafil | 0.026 |
| Table 1: Inhibitory potency (IC50) of this compound, Lodenafil, and Sildenafil on cGMP hydrolysis in crude PDE extracts from human platelets. Data sourced from Toque et al., 2008.[2] |
| Parameter | Intravenous Administration (1 mg/kg) | Oral Administration (10 mg) |
| This compound | ||
| Cmax (ng/mL) | 599 | 11 |
| Elimination Half-life (h) | 0.57 | 2.11 |
| Lodenafil (active metabolite) | ||
| Cmax (ng/mL) | Not Applicable | 1357 |
| Tmax (h) | Not Applicable | ~2 |
| Table 2: Pharmacokinetic parameters of this compound and its active metabolite Lodenafil in male Beagle dogs. Data sourced from a 2007 BMC Pharmacology publication and Toque et al., 2008.[2][5] |
| Parameter | Oral Administration (160 mg, fasting) | Oral Administration (with a 600 kcal lipid meal) |
| Cmax | 157 ng/mL | 148 ng/mL |
| Tmax | 1.2 h | 3.1 h |
| T1/2 | 2.4 h | 2.63 h |
| AUC | 530 ng h/mL | 683 ng h/mL |
| Table 3: Pharmacokinetic parameters of lodenafil after oral administration of this compound in humans. Data sourced from a review by de Souza Berter et al., 2012.[1][6] |
Experimental Protocols
Organ Bath Studies for Corpus Cavernosum Relaxation
This protocol is based on the methodology described by Toque et al. (2008) for assessing the relaxant effects of lodenafil on corpus cavernosum tissue.[2]
Tissue Preparation:
-
Human corpus cavernosum tissue is obtained from organ donors, and rabbit corpus cavernosum is obtained from male New Zealand white rabbits.[2]
-
The cavernosal tissue is immediately placed in chilled Krebs solution (composition: 118 mM NaCl, 25 mM NaHCO3, 5.6 mM glucose, 4.7 mM KCl, 1.2 mM KH2PO4, 1.17 mM MgSO4·7H2O, and 2.5 mM CaCl2·2H2O).[2]
-
Cavernosal strips are prepared by dissecting the tunica albuginea and surrounding connective tissues.[2]
Experimental Setup:
-
The cavernosal strips are mounted in organ baths for isometric force recording.[2][3]
-
The tissues are allowed to equilibrate under a resting tension.
-
Contractions are induced with phenylephrine to establish a stable contractile tone.[2]
Procedure:
-
Cumulative concentration-response curves to this compound are constructed by adding the compound to the bath in increasing concentrations.
-
To assess the potentiation of NO-mediated relaxation, concentration-response curves to acetylcholine are obtained in the absence and presence of a fixed concentration of this compound.[2]
-
To evaluate the effect on neurally mediated relaxation, electrical field stimulation (EFS) is applied to the tissues before and after incubation with this compound.[2]
-
Relaxation responses are measured as the percentage reduction in the phenylephrine-induced tone.[2]
PDE5 Inhibition Assay
This protocol for determining the inhibitory activity of lodenafil on PDE5 is based on the methodology described by Toque et al. (2008) using human platelets as the source of the enzyme.[2]
Enzyme Preparation:
-
Crude PDE extracts are prepared from human platelets.[2]
Assay Procedure:
-
The PDE inhibitors (this compound, lodenafil, or sildenafil) are prepared in DMSO and pre-incubated with the enzymatic mixture for 5 minutes at room temperature.[2]
-
The reaction is initiated by the addition of the substrate, cGMP (5 µM), and incubated at 35°C for 30 minutes.[5]
-
The amount of cGMP hydrolyzed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
The inhibitory potency (IC50) is calculated by determining the concentration of the inhibitor that causes a 50% reduction in cGMP hydrolysis.[2]
Pharmacokinetic Studies in Beagles
The following is a general outline of the pharmacokinetic study design as described in the literature for this compound.[2][7]
Study Design:
-
Male Beagle dogs are used as the animal model.[2]
-
For intravenous administration, this compound is administered as a single dose (e.g., 1 mg/kg).[5]
-
For oral administration, this compound is given as a single dose (e.g., 10 mg).[2][5]
-
Blood samples are collected at various time points post-administration (e.g., from 0.02 to 24 hours).[5]
Sample Analysis:
-
Plasma concentrations of this compound and its metabolites (lodenafil and norlodenafil) are determined using a validated LC-MS/MS method.[2][3]
Data Analysis:
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) are calculated from the plasma concentration-time data.[5]
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. gilbertodenucci.com [gilbertodenucci.com]
- 3. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Comparative single-dose pharmacokinetics of sildenafil after oral and rectal administration in healthy beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Research of Lodenafil Carbonate
This document provides an in-depth technical overview of the preclinical research on Lodenafil Carbonate, a new-generation phosphodiesterase type 5 (PDE5) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated summary of the compound's mechanism of action, in vitro pharmacology, pharmacokinetics, and in vivo efficacy based on available scientific literature.
Mechanism of Action
This compound is a prodrug, formulated as a dimer of its active metabolite, lodenafil.[1][2][3] This unique dimeric structure, joined by a carbonate bridge, is designed to enhance oral bioavailability.[1][4] Following oral administration, the carbonate bridge is cleaved, releasing two molecules of the active drug, lodenafil, and its other metabolite, norlodenafil.[2][3][4]
The primary mechanism of action for lodenafil is the selective inhibition of phosphodiesterase type 5 (PDE5).[5][6] PDE5 is the key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1][5] The signaling pathway for penile erection is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nitrergic nerves and endothelial cells.[2][7] NO activates the enzyme soluble guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5][7] Elevated levels of cGMP act as a second messenger, inducing the relaxation of smooth muscle cells in the corpus cavernosum.[5] This relaxation allows for increased blood flow into the penile tissues, resulting in an erection.[5]
By inhibiting PDE5, lodenafil prevents the breakdown of cGMP, leading to sustained high levels of this molecule.[5] This prolongs smooth muscle relaxation and enhances blood flow, thereby facilitating the attainment and maintenance of an erection.[5] The selectivity of this compound for PDE5 helps minimize off-target effects and potential side effects.[5]
In Vitro Pharmacology
Preclinical in vitro studies have been crucial in characterizing the pharmacological profile of this compound and its active metabolite. These studies confirmed its potency as a PDE5 inhibitor and its functional effects on relevant tissues.
In assays using crude PDE extracts from human platelets, this compound demonstrated potent inhibition of cGMP hydrolysis.[2][7] It was found to be more potent than both its active metabolite, lodenafil, and the benchmark PDE5 inhibitor, sildenafil.[4][7]
| Compound | IC50 for cGMP Hydrolysis Inhibition (µM) | Source |
| This compound | 0.015 | [7] |
| Lodenafil | 0.022 | [7] |
| Sildenafil | 0.026 | [7] |
Corpus Cavernosum Relaxation Assay [2][7]
-
Objective: To evaluate the direct relaxant effect and the potentiation of endogenous relaxation pathways in penile erectile tissue.
-
Tissues: Strips of human and rabbit corpus cavernosum were isolated and used.
-
Methodology: Tissues were mounted in organ baths and pre-contracted with phenylephrine to induce a stable tone.
-
Procedure:
-
Direct Relaxation: Cumulative concentration-response curves were generated by adding this compound, lodenafil, or sildenafil (0.001–100 µM) to the pre-contracted tissues.
-
Potentiation: The effects of the inhibitors were tested on relaxations induced by acetylcholine (an endothelium-dependent vasodilator) or electrical field stimulation (EFS, to stimulate nitrergic nerves). Tissues were pre-incubated with the inhibitors before generating concentration-response curves to acetylcholine (0.01–100 µM) or frequency-response curves to EFS (1–20 Hz).
-
-
Key Findings: All tested PDE5 inhibitors caused concentration-dependent relaxation of the pre-contracted tissues and significantly potentiated the relaxations induced by acetylcholine and EFS.[2]
-
Objective: To determine the inhibitory potency (IC50) of the compounds on PDE5 activity.
-
Enzyme Source: Crude phosphodiesterase (PDE) extracts were prepared from human platelets.
-
Methodology: The inhibition of cGMP hydrolysis was measured.
-
Procedure: The enzyme extract was incubated with its substrate (cGMP) in the presence of various concentrations of the inhibitors (0.005–1 µM). The rate of cGMP hydrolysis was determined by measuring the remaining cGMP or the resulting GMP product.
-
Analysis: The concentration of each compound required to inhibit 50% of the enzyme activity (IC50) was calculated. Analysis of substrates and products was performed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[7]
Preclinical Pharmacokinetics and Metabolism
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. Preclinical studies in animal models provided the first insights into this compound's behavior in vivo.
Pharmacokinetic evaluations were performed in male beagles following both intravenous and oral administration.[2] Additionally, Phase I clinical trials in healthy male volunteers have further characterized its profile.[8] A key finding across studies is that this compound itself is not detected in plasma, confirming its status as a prodrug that is rapidly converted to lodenafil.[2][8]
| Species | Route | Dose | Lodenafil Tmax (h) | Lodenafil Cmax (ng/mL) | Lodenafil t1/2 (h) | Source |
| Beagle | Oral | 10 mg | ~2 | 1357 | - | [7] |
| Beagle | IV | - | - | - | 0.57 | [7] |
| Human | Oral | 1-100 mg | 1.6 (± 0.4) | - | 3.3 (± 1.1) | [8] |
Note: The high Cmax of lodenafil after oral administration of this compound in beagles reflects significant first-pass metabolism.[7]
Pharmacokinetic Study in Beagles [2][7]
-
Objective: To determine the pharmacokinetic profile of this compound and its metabolites.
-
Subjects: Male beagle dogs.
-
Methodology:
-
Administration: A single oral (10 mg) or intravenous dose of this compound was administered.
-
Sampling: Blood samples were collected at predetermined time points post-dosing. Plasma was separated for analysis.
-
Analysis: Plasma concentrations of this compound, lodenafil, and norlodenafil were quantified using a validated LC-MS/MS method.
-
-
Key Findings: Only lodenafil and norlodenafil were detected in vivo after both oral and IV administration, confirming that this compound functions as a prodrug.[2]
In Vitro Plasma Stability Study [2][4][7]
-
Objective: To assess the metabolic stability of this compound in plasma from different species.
-
Matrices: Plasma from rats, dogs, and humans.
-
Methodology: this compound was incubated in the plasma of each species. Samples were taken at various time points and analyzed by LC-MS/MS.
-
Key Findings: The stability varied significantly between species. This compound was completely metabolized into lodenafil by rat plasma.[4][7] In contrast, it was significantly more stable in human and dog plasma, where only a small proportion was converted to lodenafil and another unknown metabolite.[4][7] This highlights the importance of interspecies differences in metabolism.
In Vivo Efficacy in Non-ED Models
Beyond its primary indication for erectile dysfunction, the therapeutic potential of this compound has been explored in other preclinical models, particularly those related to pain and inflammation, leveraging the role of the NO/cGMP pathway in nociception.
Oral administration of this compound demonstrated significant antinociceptive effects in rodent models of inflammatory pain.[9]
| Model | Species | Parameter | Treatment | Result vs. Vehicle | Source |
| Carrageenan | Mouse | Thermal Hyperalgesia (Paw Withdrawal Latency) | 10 µmol/kg | ↑ from 6.8s to 10.6s | [9] |
| Carrageenan | Mouse | Mechanical Hyperalgesia (Paw Withdrawal Threshold) | 10 µmol/kg | ↑ from 188g to 252.5g | [9] |
| Formalin Test | Mouse | Inflammatory Phase (Licking Time) | 10 µmol/kg | ↓ from 200.6s to 81.9s | [9] |
Rodent Pain Models [9]
-
Objective: To evaluate the antinociceptive (analgesic) activity of this compound.
-
Subjects: Male Swiss mice and Wistar rats.
-
Methodology:
-
Carrageenan-Induced Inflammation: An injection of carrageenan into the mouse paw induces a localized inflammatory response. Thermal hyperalgesia (sensitivity to heat) and mechanical hyperalgesia (sensitivity to pressure) were measured 2.5 hours after induction.
-
Formalin Test: An injection of dilute formalin into the mouse paw elicits a biphasic pain response. The first (neurogenic) phase is immediate, while the second (inflammatory) phase begins 15-20 minutes later. The total time spent licking the injected paw is recorded for each phase.
-
Neuropathic Pain (Spinal Nerve Ligation): In rats, the L5 spinal nerve was ligated to create a model of chronic neuropathic pain. The effect of repeated this compound administration on mechanical and thermal hypersensitivity was assessed over 14 days.
-
-
Mechanism Probe: To confirm the involvement of the NO/cGMP pathway, some animals were pre-treated with L-Nω-nitroarginine methyl ester (L-NAME), a non-selective nitric oxide synthase (NOS) inhibitor.
-
Key Findings: this compound significantly reduced pain behaviors in the inflammatory phase of the formalin test and in the carrageenan model.[9] It had no effect on the neurogenic phase of the formalin test.[9] The antinociceptive effects were completely blocked by L-NAME, confirming that the mechanism is dependent on the NO/cGMP pathway.[9]
Summary and Conclusion
The preclinical data for this compound establish it as a potent and selective PDE5 inhibitor that acts as a prodrug of lodenafil. In vitro studies have quantified its high inhibitory activity and confirmed its functional efficacy in relaxing corpus cavernosum smooth muscle, the primary physiological action for treating erectile dysfunction. Pharmacokinetic studies in animal models have defined its metabolic profile, demonstrating rapid conversion to its active form and highlighting species-specific differences in metabolism. Furthermore, in vivo studies have shown its efficacy extends beyond erectile function to models of inflammatory and neuropathic pain, underscoring the broader therapeutic potential of modulating the cGMP signaling pathway. This robust body of preclinical work provided a strong foundation for the successful advancement of this compound into clinical trials for the treatment of erectile dysfunction.[10][11]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. gilbertodenucci.com [gilbertodenucci.com]
- 8. researchgate.net [researchgate.net]
- 9. Antinociceptive Effect of this compound in Rodent Models of Inflammatory Pain and Spinal Nerve Ligation-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Efficacy and tolerability of this compound for oral therapy of erectile dysfunction: a phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Lodenafil Carbonate: A Novel Avenue in Inflammatory Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory pain remains a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. Phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs that modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, are emerging as promising candidates for pain management. This whitepaper provides a comprehensive technical overview of Lodenafil Carbonate, a PDE5 inhibitor, and its potential in inflammatory pain research. Drawing on preclinical evidence, this guide details its mechanism of action, summarizes key quantitative data from animal models, outlines experimental protocols for its evaluation, and visualizes the core signaling pathways and experimental workflows. This document serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound for inflammatory pain.
Introduction: The Role of PDE5 Inhibition in Inflammatory Pain
Pain is a complex physiological process, and its inflammatory component is characterized by hypersensitivity at the site of tissue injury. The nitric oxide (NO) signaling pathway plays a crucial role in pain modulation. NO activates soluble guanylyl cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels, in turn, activate protein kinase G (PKG), which contributes to neuronal hyperpolarization and a reduction in nociceptive signaling.[1]
Phosphodiesterase type 5 (PDE5) is an enzyme that specifically degrades cGMP.[2] By inhibiting PDE5, drugs can increase the intracellular concentration of cGMP, thereby potentiating the analgesic effects of the NO/cGMP pathway.[3] this compound is a PDE5 inhibitor that has demonstrated antinociceptive effects in rodent models of inflammatory pain.[3] It is a prodrug that is converted to its active metabolite, lodenafil, after administration.[4]
Mechanism of Action: The NO/cGMP/PKG Signaling Pathway
The primary mechanism by which this compound is believed to alleviate inflammatory pain is through the potentiation of the NO/cGMP/PKG signaling cascade. The process can be summarized as follows:
-
Nitric Oxide (NO) Production: In response to inflammatory stimuli, nitric oxide synthase (NOS) is activated, leading to the production of NO.
-
Guanylate Cyclase (GC) Activation: NO diffuses into target cells, such as neurons, and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
PDE5 Inhibition: this compound, through its active metabolite, inhibits the action of PDE5, the enzyme responsible for the degradation of cGMP. This leads to an accumulation of intracellular cGMP.
-
Protein Kinase G (PKG) Activation: Elevated levels of cGMP activate Protein Kinase G (PKG).
-
Ion Channel Modulation & Hyperpolarization: PKG phosphorylates and opens ATP-sensitive potassium (K+) channels, leading to an efflux of potassium ions and subsequent hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire action potentials in response to painful stimuli, resulting in an analgesic effect.[1]
The crucial role of this pathway in the antinociceptive effect of this compound was demonstrated by the complete blockade of its analgesic activity by the NO synthase inhibitor, L-Nω-nitroarginine methyl ester (L-NAME).[3]
Caption: Signaling pathway of this compound in mediating analgesia.
Quantitative Data from Preclinical Models
The antinociceptive effects of this compound have been quantified in a carrageenan-induced inflammatory pain model in mice. The following tables summarize the key findings.
Table 1: Effect of this compound on Thermal Hyperalgesia in Carrageenan-Induced Inflammatory Pain [3]
| Treatment Group | Dose (µmol/kg) | Paw Withdrawal Latency (seconds) |
| Vehicle | - | 6.4 ± 0.5 |
| This compound | 3 | 10.7 ± 1.1 |
| This compound | 10 | 10.6 ± 1.3 |
| This compound | 30 | 9.0 ± 1.0 |
| Acetylsalicylic Acid | 1667 | 9.7 ± 0.7 |
Data are presented as mean ± S.E.M. Measurements were taken 2.5 hours after oral administration.
Table 2: Effect of this compound on Mechanical Hyperalgesia in Carrageenan-Induced Inflammatory Pain [3]
| Treatment Group | Dose (µmol/kg) | Paw Withdrawal Threshold (grams) |
| Vehicle | - | 162.0 ± 7.7 |
| This compound | 3 | 255.0 ± 4.0 |
| This compound | 10 | 252.5 ± 5.3 |
| This compound | 30 | 213.0 ± 17.1 |
| Acetylsalicylic Acid | 1665 | 226.0 ± 14.9 |
Data are presented as mean ± S.E.M. Measurements were taken at the end of the test period.
Experimental Protocols
The following is a detailed methodology for the carrageenan-induced inflammatory pain model used to evaluate this compound.[3]
4.1. Animal Model
-
Species: Male Swiss mice
-
Weight: 25–30 g
-
Housing: Housed under controlled temperature (22–24°C) and a 12/12 h light/dark cycle with free access to food and water. Animals were acclimatized to the experimental room for at least 30 minutes before testing.
4.2. Induction of Inflammation
-
An intraplantar injection of 20 µL of 1% carrageenan solution is administered into the right hind paw of the mice.
-
Behavioral responses to mechanical and thermal stimuli are measured before and 2.5 hours after the carrageenan injection to establish baseline pain thresholds and confirm the development of hyperalgesia.
4.3. Drug Administration
-
A single oral dose of this compound (3, 10, or 30 µmol/kg), vehicle, or acetylsalicylic acid (1665 µmol/kg) is administered by gavage.
-
Behavioral assessments are conducted at 30, 60, 90, 120, and 150 minutes after treatment.
4.4. Behavioral Assessments
-
Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus is measured by immersing the paw in a heated water bath. An increased latency indicates an antinociceptive effect.
-
Mechanical Hyperalgesia: The paw withdrawal threshold to a compressive force is assessed using a pressure applicator. An increased threshold indicates an antinociceptive effect.
Caption: Experimental workflow for the carrageenan-induced inflammatory pain model.
Conclusion and Future Directions
The preclinical data presented in this whitepaper strongly suggest that this compound possesses significant antinociceptive properties in a model of inflammatory pain.[3] Its mechanism of action, centered on the inhibition of PDE5 and the subsequent enhancement of the NO/cGMP signaling pathway, provides a solid rationale for its further investigation as a novel analgesic.
For researchers and drug development professionals, this compound represents a compelling therapeutic candidate. Future research should focus on:
-
Elucidating the precise downstream targets of PKG in nociceptive neurons.
-
Investigating the efficacy of this compound in other models of inflammatory pain, such as those induced by complete Freund's adjuvant (CFA) or formalin.
-
Exploring the potential for synergistic effects when combined with other classes of analgesics.
-
Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for pain management.
-
Ultimately, translating these promising preclinical findings into well-designed clinical trials to assess the safety and efficacy of this compound in human inflammatory pain conditions.
The exploration of this compound for inflammatory pain opens a new chapter in the development of non-opioid analgesics, offering a potential new tool in the armamentarium against this debilitating condition.
References
Lodenafil Carbonate in Neuropathic Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence for lodenafil carbonate as a potential therapeutic agent for neuropathic pain. It details the mechanism of action, experimental protocols, and key quantitative findings from rodent models, offering a comprehensive resource for those involved in pain research and drug development.
Core Mechanism of Action: The NO/cGMP Signaling Pathway
This compound, a phosphodiesterase-5 (PDE5) inhibitor, exerts its antinociceptive effects by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] In nociceptive neurons, the activation of this pathway leads to the opening of potassium (K+) channels, resulting in neuronal hyperpolarization.[1] This hyperpolarization makes the neuron less likely to fire action potentials, thereby reducing the transmission of pain signals. By inhibiting PDE5, the enzyme responsible for the degradation of cGMP, this compound effectively increases the intracellular concentration and half-life of cGMP, thus potentiating the downstream analgesic effects.[1][3] This mechanism not only affects peripheral nociceptors but also appears to mitigate central sensitization in the spinal cord by reducing glial cell activation and neuroinflammation.[1][4]
Figure 1: this compound's role in the NO/cGMP signaling pathway.
Efficacy in a Neuropathic Pain Model
In a well-established model of neuropathic pain, spinal nerve ligation (SNL), oral administration of this compound demonstrated significant analgesic effects in Wistar rats. The treatment reversed both thermal hyperalgesia and mechanical allodynia, key indicators of neuropathic pain.[1]
Quantitative Data from Spinal Nerve Ligation Model
| Treatment Group | Dose (μmol/kg) | Paw Withdrawal Latency (s) (Thermal Hyperalgesia) | Paw Withdrawal Threshold (g) (Mechanical Allodynia) |
| Sham | - | 26.3 ± 0.5 | 43.9 ± 1.3 |
| SNL + Vehicle | - | 17.9 ± 1.5 | 26.0 ± 2.8 |
| SNL + this compound | 10 | 22.8 ± 1.9 | 41.4 ± 2.9 |
| Data are expressed as mean ± S.E.M. (n=6).[1] |
Furthermore, this compound treatment was associated with a reduction in markers of central sensitization in the spinal cord.[1]
| Marker | SNL + Vehicle (% Stained Area) | SNL + this compound (10 μmol/kg) (% Stained Area) |
| GFAP | 3.4 ± 0.5 | 1.4 ± 0.3 |
| TNF-α | 1.1 ± 0.1 | 0.4 ± 0.1 |
| Data are expressed as mean ± S.E.M. (n=6).[1] |
Antinociceptive Effects in an Inflammatory Pain Model
This compound also exhibited significant antinociceptive properties in a carrageenan-induced inflammatory pain model in Swiss mice, reducing both thermal and mechanical hyperalgesia.[1]
Quantitative Data from Carrageenan-Induced Inflammatory Pain Model
| Treatment Group | Dose (μmol/kg) | Paw Withdrawal Latency (s) (Thermal Stimulus) | Paw Withdrawal Threshold (g) (Compressive Force) |
| Vehicle | - | 6.8 ± 0.7 | 188.0 ± 14.0 |
| This compound | 3 | 10.7 ± 1.1 | 255.0 ± 4.0 |
| This compound | 10 | 10.6 ± 1.3 | 252.5 ± 5.3 |
| This compound | 30 | 9.0 ± 1.0 | 213.0 ± 17.1 |
| Data are expressed as mean ± S.E.M. (n=6).[1] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature.[1]
Animals
-
Mice: Male Swiss mice (25–30 g)
-
Rats: Male Wistar rats (220–280 g)
-
Housing: Animals were housed under controlled conditions (22–24°C; 12/12 h dark/light cycle) with free access to food and water. All experimental protocols were approved by the appropriate institutional ethics committee.[1]
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model induces chronic neuropathic pain.
Figure 2: Experimental workflow for the Spinal Nerve Ligation model.
-
Anesthesia: Rats are anesthetized.
-
Surgical Procedure: An incision is made, and the L5 spinal nerve is isolated and tightly ligated.
-
Post-operative Care: Animals are allowed to recover for 7 days, during which neuropathic pain behaviors develop.
-
Treatment: this compound or vehicle is administered orally.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments or an electronic pressure-meter. The paw withdrawal threshold in grams is recorded.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. The paw withdrawal latency in seconds to a radiant heat source is recorded.
-
-
Immunofluorescence: At the end of the experiment, spinal cord tissue (L5 level) is collected for immunofluorescence staining of GFAP (a marker of astrocyte activation) and TNF-α (a pro-inflammatory cytokine).
Carrageenan-Induced Inflammatory Pain Model
This model is used to assess acute inflammatory pain.
-
Baseline Measurement: Baseline nociceptive thresholds are determined before any injections.
-
Induction of Inflammation: An intraplantar injection of carrageenan (e.g., 2% in 20 µL) is administered to one hind paw.
-
Treatment: this compound or vehicle is administered orally.
-
Behavioral Testing: Nociceptive testing (mechanical and thermal) is performed at specified time points after carrageenan injection to assess the development and subsequent reduction of hyperalgesia.
Conclusion
The preclinical data strongly suggest that this compound is a promising candidate for the treatment of neuropathic and inflammatory pain. Its mechanism of action, centered on the potentiation of the NO/cGMP signaling pathway, offers a clear rationale for its analgesic effects. The significant reduction in pain behaviors in rodent models, coupled with the modulation of central sensitization markers, warrants further investigation and consideration for clinical development. This guide provides the foundational data and methodologies for researchers and drug development professionals to build upon in the quest for novel pain therapeutics.
References
- 1. Antinociceptive Effect of this compound in Rodent Models of Inflammatory Pain and Spinal Nerve Ligation-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Lodenafil Carbonate In Vitro Assay Protocols: A Comprehensive Guide for Researchers
Abstract
This document provides detailed application notes and protocols for the in vitro evaluation of Lodenafil Carbonate, a prodrug of the potent phosphodiesterase type 5 (PDE5) inhibitor, Lodenafil.[1][2] Designed for researchers, scientists, and drug development professionals, these protocols cover the essential assays for characterizing the compound's mechanism of action, potency, and potential cytotoxicity. The included methodologies are based on established scientific literature and provide a framework for consistent and reproducible results.
Introduction
This compound is a dimeric prodrug that is converted in the body to its active form, Lodenafil.[1][2] Lodenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1] By inhibiting PDE5, Lodenafil increases cGMP levels, leading to smooth muscle relaxation, increased blood flow, and penile erection. This mechanism of action makes this compound an effective treatment for erectile dysfunction.
The following protocols detail the in vitro assays necessary to characterize the pharmacological profile of this compound:
-
Phosphodiesterase 5 (PDE5) Enzyme Inhibition Assay: To determine the potency of this compound and its active metabolite in inhibiting the PDE5 enzyme.
-
Corpus Cavernosum Relaxation Assay: To assess the functional effect of this compound on smooth muscle relaxation in penile tissue.
-
Cell Viability (Cytotoxicity) Assay: To evaluate the potential cytotoxic effects of this compound on cultured cells.
Mechanism of Action: The NO/cGMP Signaling Pathway
Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. This relaxation allows for increased blood flow into the corpus cavernosum, leading to an erection. PDE5 enzymes hydrolyze cGMP to GMP, thus terminating the signaling cascade. Lodenafil, the active metabolite of this compound, competitively inhibits PDE5, preventing the breakdown of cGMP and thereby prolonging the pro-erectile signal.
Figure 1: Signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and its active metabolite, Lodenafil, in comparison to Sildenafil.
| Compound | Assay | Target | IC₅₀ (µM) | Source |
| This compound | PDE5 Inhibition | Human Platelet PDE5 | 0.015 | Toque et al., 2008 |
| Lodenafil | PDE5 Inhibition | Human Platelet PDE5 | 0.022 | Toque et al., 2008 |
| Sildenafil | PDE5 Inhibition | Human Platelet PDE5 | 0.026 | Toque et al., 2008 |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the inhibitory activity of this compound on PDE5 using a fluorescence polarization (FP) assay. The assay measures the change in the polarization of fluorescently labeled cGMP upon its hydrolysis by PDE5.
References
Application Notes and Protocols: Lodenafil Carbonate In Vivo Study Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo study designs for Lodenafil Carbonate, a phosphodiesterase type 5 (PDE5) inhibitor. The document covers its mechanism of action, pharmacokinetic profiling, and efficacy evaluation in various animal models, presenting data in structured tables and offering detailed experimental protocols.
Introduction and Mechanism of Action
This compound is a dimeric prodrug that, after oral administration, is converted into its active metabolite, lodenafil.[1][2][3] Lodenafil inhibits PDE5, an enzyme predominantly found in the corpus cavernosum of the penis and other tissues.[4]
The mechanism begins with the release of nitric oxide (NO) during sexual stimulation, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1][4] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells and increased blood flow, which is essential for penile erection.[4] The PDE5 enzyme normally degrades cGMP, terminating this process.[4] By inhibiting PDE5, lodenafil sustains cGMP levels, thereby prolonging smooth muscle relaxation and enhancing blood flow.[4] This mechanism also contributes to its antinociceptive effects in models of inflammatory and neuropathic pain.[5][6]
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Studies in male beagles have shown that this compound acts as a prodrug, with only its active metabolite, lodenafil, and a secondary metabolite, norlodenafil, being detected in vivo after oral or intravenous administration.[1]
Data Presentation: Pharmacokinetics
The following table summarizes the pharmacokinetic parameters of lodenafil after a single oral or intravenous administration of this compound to male beagles.
| Parameter | Intravenous (1 mg/kg Lodenafil) | Oral (10 mg this compound) |
| Cmax (ng/mL) | - | 1357 |
| Tmax (h) | - | ~2 |
| t1/2 (h) | 0.57 | 4.3 |
| Data sourced from a study in male beagles.[2] |
Experimental Protocol: Pharmacokinetic Study in Beagles
This protocol outlines a typical design for assessing the pharmacokinetics of this compound.
Objective: To determine the pharmacokinetic profile of lodenafil and its metabolites after intravenous (IV) and oral (PO) administration of this compound.
Animals: Male beagle dogs.
Groups:
-
Intravenous Group: Receives a single IV dose of lodenafil (e.g., 1 mg/kg).
-
Oral Group: Receives a single PO dose of this compound (e.g., 10 mg).
Methodology:
-
Acclimatization: Animals are acclimatized to laboratory conditions before the study.
-
Administration: The drug is administered either intravenously via a suitable vein or orally via gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.[7][8]
-
Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of lodenafil and norlodenafil are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using appropriate software.
Efficacy Studies in Pain Models
This compound has demonstrated significant antinociceptive effects in rodent models of inflammatory and neuropathic pain.[5]
Data Presentation: Efficacy in Pain Models
The following tables summarize the quantitative results from key efficacy studies.
Table 2: Antinociceptive Effects in Formalin Test (Inflammatory Phase)
| Treatment Group | Dose (μmol/kg, oral) | Reactivity Time (seconds, mean ± SEM) |
|---|---|---|
| Vehicle | - | 200.6 ± 39.1 |
| This compound | 3 | 156.8 ± 29.9 |
| This compound | 10 | 81.9 ± 18.8* |
p=0.0172 compared to vehicle-treated group. Data shows a dose-dependent reduction in pain reactivity.[5]
Table 3: Effects on Carrageenan-Induced Hyperalgesia
| Parameter | Treatment Group | Dose (μmol/kg, oral) | Outcome (mean ± SEM) |
|---|---|---|---|
| Thermal Hyperalgesia (Paw Withdrawal Latency, s) | Vehicle | - | 6.8 ± 0.7 |
| This compound | 10 | 10.6 ± 1.3* | |
| Mechanical Hyperalgesia (Paw Withdrawal Threshold, g) | Vehicle | - | 162.0 ± 7.7 |
| This compound | 3 | 255.0 ± 4.0** | |
| This compound | 10 | 252.5 ± 5.3** |
*p=0.0006 vs vehicle; *p<0.0001 vs vehicle. Data indicates reversal of both thermal and mechanical hyperalgesia.[5][6]
Experimental Protocols: Pain Models
Objective: To evaluate the efficacy of this compound in reducing inflammatory pain.
Animals: Wistar rats or Swiss mice.
Methodology:
-
Baseline Measurement: Measure baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) and paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments or a digital analgesymeter).
-
Induction of Inflammation: Inject a 1% carrageenan solution into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
Treatment: Administer this compound orally at various doses (e.g., 3, 10, 30 µmol/kg) or vehicle. A positive control like acetylsalicylic acid can be included.[5]
-
Post-Treatment Assessment: Re-evaluate thermal and mechanical hyperalgesia at specific time points (e.g., 2.5 hours after administration).[5] A significant increase in paw withdrawal latency or threshold compared to the vehicle group indicates an antinociceptive effect.[5][6]
Objective: To assess the efficacy of this compound in a chronic neuropathic pain model.
Animals: Wistar rats.
Methodology:
-
Surgical Procedure: Anesthetize the animals and perform a spinal nerve ligation (SNL) procedure, typically involving the tight ligation of the L5 spinal nerve. Sham-operated animals undergo the same surgery without nerve ligation.
-
Post-Operative Recovery: Allow animals to recover for a period (e.g., 7-14 days) to allow for the full development of neuropathic pain symptoms (thermal and mechanical hyperalgesia).
-
Treatment: Begin daily oral administration of this compound (e.g., 3 or 10 µmol/kg) or vehicle.
-
Behavioral Testing: Measure paw withdrawal latency (thermal) and threshold (mechanical) on the affected paw periodically throughout the treatment period (e.g., on days 7 and 14).[5]
-
Data Analysis: Compare the withdrawal latencies/thresholds of the lodenafil-treated group to both the vehicle-treated SNL group and the sham-operated group. A reversal of hyperalgesia towards the levels of the sham group indicates efficacy.[5]
Safety and Toxicology
Phase I clinical trials in healthy male volunteers have shown that this compound is well-tolerated with a good safety profile.[8][9] Observed adverse events were generally mild and included headache, flushing, rhinitis, dizziness, and visual disturbances.[10] No serious adverse events were reported, and clinical laboratory exams, ECG, and blood pressure monitoring revealed no significant changes even at higher doses.[9] For preclinical development, standard toxicology studies (e.g., single-dose and repeated-dose toxicity in two species, safety pharmacology, genotoxicity, and carcinogenicity) would be required following regulatory guidelines.
References
- 1. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gilbertodenucci.com [gilbertodenucci.com]
- 3. scielo.br [scielo.br]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Antinociceptive Effect of this compound in Rodent Models of Inflammatory Pain and Spinal Nerve Ligation-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological characterization of the novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A Phase I clinical trial of this compound, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Lodenafil Carbonate in Rodent Models
These application notes provide comprehensive protocols for researchers, scientists, and drug development professionals on the use of Lodenafil Carbonate in rodent models, with a focus on erectile dysfunction studies.
Introduction
This compound is a phosphodiesterase type 5 (PDE5) inhibitor.[1] It is a prodrug that is metabolized into its active form, lodenafil.[2][3] Like other PDE5 inhibitors, lodenafil enhances the effect of nitric oxide (NO) by inhibiting the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation, increased blood flow, and penile erection in the presence of sexual stimulation.[1][2][4] Rodent models are crucial for the preclinical evaluation of such compounds.
Mechanism of Action: The NO/cGMP Signaling Pathway
This compound's mechanism of action involves the inhibition of PDE5, which is responsible for the degradation of cGMP. During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum.[2] NO activates soluble guanylate cyclase (sGC), which in turn converts guanosine triphosphate (GTP) to cGMP.[4] Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation. By inhibiting cGMP degradation, this compound prolongs its action, facilitating erectile function.[2][4]
Caption: NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Quantitative Data Summary
The following table summarizes dosages of this compound used in rodent studies. Note that dosages are often reported in µmol/kg due to differences in molecular weight between compounds.
| Rodent Model | Species | Dosage (Oral) | Key Findings | Reference |
| Inflammatory Pain (Formalin Test) | Swiss Mice | 3, 10, 30 µmol/kg | Dose-dependently reduced nociceptive behavior in the inflammatory phase. | [5][6] |
| Inflammatory Pain (Carrageenan) | Swiss Mice | 3, 10, 30 µmol/kg | Reduced thermal hyperalgesia and mechanical hyperalgesia. | [5][6] |
| Neuropathic Pain (Spinal Nerve Ligation) | Wistar Rats | 3, 10 µmol/kg | Reversed thermal hyperalgesia and mechanical allodynia. | [5][6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage
This protocol details the procedure for oral administration of this compound to rats or mice.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Scale for weighing animals
-
Appropriately sized gavage needles (flexible or stainless steel with a ball-tip)[7][8]
-
Syringes (1-3 mL)
-
Permanent marker
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Suspend or dissolve the compound in the chosen vehicle to achieve the final desired concentration. Ensure the solution is homogenous before administration.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately to calculate the precise volume to be administered. The maximum recommended volume is typically 10 mL/kg for rats and mice.[8][9]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the mouth and the end at the last rib or xiphoid process. Mark this length on the needle.[7][9]
-
Restrain the animal firmly but gently. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body.[8][9]
-
Hold the animal in a vertical position and gently extend its head back to straighten the path to the esophagus.[8][9]
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.[9]
-
The needle should pass smoothly without resistance. If resistance is met or the animal coughs, withdraw the needle immediately and try again.[7][9]
-
Once the needle is inserted to the pre-measured depth, administer the solution slowly and steadily.
-
Gently withdraw the needle along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[9][10]
-
Protocol 2: Assessment of Erectile Function in a Rat Model (Intracavernosal Pressure Measurement)
This protocol is a standard method for objectively quantifying erectile response in anesthetized rats.[11]
Materials:
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
PE-50 tubing
-
25-gauge butterfly needle
-
Heparinized saline (e.g., 250 IU/mL)[12]
-
Pressure transducers
-
Bipolar platinum electrode
-
Electrical stimulator
-
Data acquisition system (e.g., PowerLab)
-
Surgical tools (scissors, forceps, retractors)
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Mean Arterial Pressure (MAP) Measurement:
-
Intracavernosal Pressure (ICP) Measurement:
-
Cavernous Nerve Stimulation:
-
Place the bipolar electrode around the cavernous nerve.[12]
-
Administer this compound (or vehicle) via oral gavage and allow for an appropriate absorption time (e.g., 30-60 minutes).
-
Stimulate the nerve with a series of electrical pulses (e.g., frequency 20 Hz, pulse width 0.2 ms, duration 50 seconds).[12]
-
Record the ICP and MAP simultaneously using the data acquisition system.
-
-
Data Analysis:
-
The primary endpoint is the ratio of the peak ICP to the MAP (ICP/MAP).[12] This normalizes the erectile response to the animal's systemic blood pressure.
-
The area under the curve (AUC) of the ICP response can also be calculated as a secondary endpoint.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study evaluating this compound for erectile dysfunction in a rodent model.
Caption: A standard experimental workflow for assessing erectile function in rodent models.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Antinociceptive Effect of this compound in Rodent Models of Inflammatory Pain and Spinal Nerve Ligation-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
Application Notes: Quantitative Analysis of Lodenafil in Human Plasma by LC-MS/MS
Introduction
Lodenafil Carbonate is a phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. It is a dimer that acts as a prodrug, which upon administration is rapidly converted to its active metabolite, lodenafil. The therapeutic effect is achieved by lodenafil's inhibition of the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. Inhibiting PDE5 increases cGMP levels, leading to smooth muscle relaxation and increased blood flow.
Given that this compound is a prodrug, pharmacokinetic and bioequivalence studies require a sensitive and selective method to quantify the active lodenafil metabolite in biological matrices such as human plasma. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the ideal analytical technique for this purpose, offering high sensitivity, specificity, and throughput. This document provides a detailed protocol for the quantitative determination of lodenafil in human plasma.
Signaling Pathway of Lodenafil
Lodenafil exerts its therapeutic effect by intervening in the nitric oxide (NO)/cGMP signaling pathway. Nitric oxide released in the corpus cavernosum activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. The accumulation of cGMP leads to a cascade of events resulting in smooth muscle relaxation and vasodilation. The PDE5 enzyme terminates this signal by hydrolyzing cGMP to GMP. Lodenafil selectively inhibits PDE5, thus prolonging the action of cGMP and enhancing the erectile response.
Caption: Mechanism of action of Lodenafil as a PDE5 inhibitor.
Experimental Protocols
This section details the complete workflow for the analysis of lodenafil in human plasma, from sample preparation to LC-MS/MS data acquisition.
Experimental Workflow Diagram
The overall analytical process involves plasma sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
Caption: General workflow for the quantitation of lodenafil in plasma.
Materials and Reagents
-
Lodenafil Reference Standard
-
Internal Standard (IS), e.g., Sildenafil-d8 or another suitable analogue[1]
-
HPLC-grade Water
-
Formic Acid or Ammonium Formate[3]
-
Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lodenafil and the Internal Standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Lodenafil stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to prepare working solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 40 ng/mL) for spiking into all samples.[2]
Sample Preparation Protocol (Protein Precipitation)
This protocol is based on common methods for analyzing small molecules in plasma.[2]
-
Pipette 200 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution to each tube (except for double blanks) and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables outline the instrumental parameters for the analysis. These are based on typical conditions for PDE5 inhibitors and may require optimization.[1][3][4]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
|---|---|
| LC System | UHPLC System (e.g., Shimadzu Nexera, Agilent 1290) |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Volume | 5 µL |
| Gradient | Example: 10% B (0-0.5 min), 10-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 10% B (4.1-5.0 min) |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Dwell Time | 100-200 ms |
Table 3: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| Lodenafil | [M+H]⁺ | Fragment 1 | Optimize | Quantifier |
| [M+H]⁺ | Fragment 2 | Optimize | Qualifier | |
| Sildenafil-d8 (IS) | 483.2 | 283.2 | 25-35 | Quantifier[1] |
Data Presentation and Method Validation
A robust LC-MS/MS method must be validated to ensure its reliability for quantitative analysis. Validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and typically includes the assessment of selectivity, linearity, accuracy, precision, recovery, and stability.
Table 4: Representative Quantitative Validation Parameters
The following data are representative of typical performance for validated LC-MS/MS assays of PDE5 inhibitors in plasma and serve as a target for method development.[2][4][6]
| Parameter | Typical Acceptance Criteria/Results |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coeff. (r²) | ≥ 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.2 - 1.0 ng/mL |
| Intra- & Inter-day Precision (%RSD) | < 15% ( < 20% at LLOQ) |
| Intra- & Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal ion suppression or enhancement |
| Stability (Freeze-thaw, Short-term, Long-term) | Analyte stable under tested conditions |
References
- 1. THe quantitative determination of sildenafil in human plasma by high performance liquid chromatography - mass spectrometry (lc-ms/ms) | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and evaluation of fragmentation pathways of PDE-5 inhibitor analogues using LC-QTOF-MS -Analytical Science and Technology [koreascience.kr]
- 6. researchgate.net [researchgate.net]
Lodenafil Carbonate: Application Notes and Protocols for DMSO-Based Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Lodenafil Carbonate in dimethyl sulfoxide (DMSO) for experimental settings. This compound is a prodrug dimer that is converted to its active form, lodenafil, in vivo.[1] Lodenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2][3]
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C47H62N12O11S2 | [4] |
| Molecular Weight | 1035.2 g/mol | [4] |
| Appearance | Slightly yellowish to pale white solid |
Solubility and Storage
| Solvent | Solubility | Storage of Solutions |
| DMSO | Soluble | Store at -20°C for up to one year.[1] |
In Vitro Experimental Parameters
| Assay | Concentration Range | Cell/Tissue Type |
| PDE5 Inhibition | 0.005–1 µM | Human Platelet Extracts |
| Corpus Cavernosum Relaxation | 0.001–100 µM | Rabbit and Human Corpus Cavernosum |
Data sourced from Toque et al., 2008.[2]
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted to working concentrations for various in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile pipette tips and pipettors
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-dissolution Preparation:
-
Bring the this compound powder and DMSO to room temperature before opening to prevent moisture condensation.
-
Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
Weighing the Compound:
-
Tare a sterile vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial.
-
-
Dissolution in DMSO:
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Tightly cap the vial.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath at room temperature for 5-10 minutes, or until the solution is clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in properly labeled, light-protected vials. Stock solutions in DMSO are stable for up to one year when stored under these conditions.[1]
-
Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into aqueous buffers or cell culture media for use in experiments. A study by Toque et al. (2008) prepared stock solutions in DMSO and then diluted them further in deionized water for their experiments, ensuring the final DMSO concentration did not exceed 0.1%.[2]
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Sterile pipette tips and pipettors
Procedure:
-
Thawing the Stock Solution:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Briefly vortex the thawed stock solution to ensure homogeneity.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects. For many cell lines, a final DMSO concentration of 0.1% is recommended.[2]
-
-
Final Preparation:
-
Gently mix the final working solution by pipetting or inverting the tube.
-
The working solution is now ready for addition to the experimental system (e.g., cell culture wells, tissue baths).
-
Mandatory Visualizations
This compound Mechanism of Action: PDE5 Inhibition
Caption: Signaling pathway of this compound's mechanism of action.
Experimental Workflow: Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions for experiments.
References
Application Note: Lodenafil Carbonate Stability in Biological Samples
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lodenafil Carbonate is a phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. It functions as a prodrug, being a dimer of two lodenafil molecules linked by a carbonate bridge.[1][2] Upon administration, it is metabolized to its active form, lodenafil.[1] Accurate and reliable quantification of this compound and its active metabolite in biological samples is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. The stability of an analyte in a biological matrix is a critical factor that can significantly impact the accuracy and precision of analytical results. This document provides a comprehensive guide to the stability of this compound in human plasma, along with recommended protocols for sample handling and analysis to ensure data integrity.
Analyte Information
| Feature | Details |
| Compound Name | This compound |
| Chemical Structure | Dimer of lodenafil linked by a carbonate bridge |
| Mechanism of Action | Prodrug of Lodenafil, a PDE5 inhibitor |
| Primary Matrix | Human Plasma |
Stability in Human Plasma
Validated bioanalytical methods have established that this compound is stable in human plasma under various storage and handling conditions typically encountered in a laboratory setting.[1][2] In contrast, it is rapidly metabolized in rat plasma, highlighting species-specific differences in metabolic pathways.[3] While a small proportion of this compound is metabolized to lodenafil and an unknown metabolite in human plasma, the parent compound remains sufficiently stable for reliable quantification when appropriate procedures are followed.[3]
Quantitative Stability Data
| Stability Condition | Matrix | Temperature | Duration | Expected Recovery (%) |
| Short-Term (Bench-Top) | Human Plasma | Room Temperature | Up to 24 hours | 85 - 115 |
| Long-Term | Human Plasma | -20°C | At least 1 month | 85 - 115 |
| Long-Term | Human Plasma | -80°C | At least 3 months | 85 - 115 |
| Freeze-Thaw Cycles | Human Plasma | -20°C to RT | At least 3 cycles | 85 - 115 |
| Post-Preparative | Processed Sample | 4°C (Autosampler) | Up to 48 hours | 85 - 115 |
Note: The expected recovery values are based on general acceptance criteria for bioanalytical method validation as per regulatory guidelines.
Stability in Whole Blood and Urine
Currently, there is limited publicly available data on the stability of this compound in human whole blood and urine. For pharmacokinetic studies, it is standard practice to process whole blood to plasma promptly after collection to minimize potential enzymatic degradation. If urine is to be analyzed, stability assessments should be performed during method development and validation to establish appropriate storage conditions.
Experimental Protocols
Blood Sample Collection and Handling Workflow
To ensure the stability of this compound, proper collection and handling of blood samples are crucial.
Caption: Recommended workflow for blood sample handling.
Plasma Sample Preparation for LC-MS/MS Analysis
A liquid-liquid extraction (LLE) method is a common and effective technique for extracting this compound from plasma.
Materials:
-
Human plasma samples
-
This compound certified reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Reconstitution solution (e.g., ACN:water)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Thaw plasma samples at room temperature.
-
Spike a known volume of plasma (e.g., 200 µL) with the internal standard.
-
Add diethyl ether as the extraction solvent.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a specific volume of reconstitution solution.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analytical Method
A validated LC-MS/MS method is essential for the selective and sensitive quantification of this compound.
| Parameter | Typical Conditions |
| LC Column | C18 (e.g., Xbridge C18) |
| Mobile Phase A | Water with formic acid and ammonium formate |
| Mobile Phase B | Acetonitrile with formic acid and ammonium formate |
| Elution | Gradient |
| Flow Rate | ~0.4 mL/min |
| Injection Volume | 5-10 µL |
| MS Detector | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Example):
-
This compound: To be determined based on precursor and product ions.
-
Internal Standard: To be determined based on the selected IS.
Metabolism and Degradation Pathway
This compound is a prodrug that undergoes metabolism to form its active metabolite, lodenafil. This conversion is a key step in its mechanism of action.
Caption: Metabolic pathway of this compound.
Summary and Recommendations
-
Plasma Stability: this compound is stable in human plasma when stored at -20°C or -80°C and can withstand multiple freeze-thaw cycles. Short-term stability at room temperature is also acceptable for typical sample processing times.
-
Sample Handling: To ensure data integrity, promptly process whole blood to plasma and store frozen until analysis.
-
Analytical Method: A validated LC-MS/MS method provides the necessary sensitivity and selectivity for the quantification of this compound in biological matrices.
-
Further Research: Stability studies in whole blood and urine are recommended if these matrices are to be used for analysis.
By adhering to these guidelines, researchers can confidently generate high-quality data for pharmacokinetic and other studies involving this compound.
References
Application Notes and Protocols: Experimental Use of Lodenafil Carbonate in Corpus Cavernosum Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodenafil Carbonate is a phosphodiesterase type 5 (PDE5) inhibitor investigated for its potential therapeutic applications in erectile dysfunction. As a prodrug, this compound is converted to its active metabolite, lodenafil, in the body.[1][2] The primary mechanism of action involves the selective inhibition of PDE5, an enzyme predominantly found in the corpus cavernosum smooth muscle.[3] This inhibition leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation, increased blood flow, and penile erection.[1][2][3] These application notes provide a summary of key experimental findings and detailed protocols for the in vitro assessment of this compound's effects on corpus cavernosum tissue.
Mechanism of Action
Sexual stimulation triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the corpus cavernosum.[1][2][4] NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3][5] Elevated cGMP levels activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets that ultimately decrease intracellular calcium concentrations and cause smooth muscle relaxation.[6] This relaxation of the trabecular smooth muscle and the smooth muscle of the helicine arteries allows for increased blood flow into the sinusoidal spaces of the corpus cavernosum, leading to penile erection.[5][7]
The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.[3][5] Lodenafil, the active form of this compound, competitively inhibits PDE5, thereby preventing the breakdown of cGMP and potentiating the NO-mediated smooth muscle relaxation.[1][2][3]
References
- 1. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. gilbertodenucci.com [gilbertodenucci.com]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antinociceptive Effect of this compound in Rodent Models of Inflammatory Pain and Spinal Nerve Ligation-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smarthealer.pk [smarthealer.pk]
Application Notes and Protocols for Pharmacokinetic Modeling of Lodenafil Carbonate in Beagles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodenafil Carbonate is a novel phosphodiesterase type 5 (PDE5) inhibitor, developed as a prodrug of lodenafil.[1][2] Like other PDE5 inhibitors, its mechanism of action involves the inhibition of cyclic guanosine monophosphate (cGMP) breakdown, leading to smooth muscle relaxation and vasodilation.[1][2] This application note provides a detailed overview of the pharmacokinetic modeling of this compound in beagles, a commonly used preclinical animal model.[1][3] The beagle model is valuable for pharmacokinetic studies due to physiological similarities to humans.[1] The following sections detail the experimental protocols for in-vivo studies and the bioanalytical method for plasma sample analysis, along with a summary of key pharmacokinetic parameters.
Signaling Pathway of this compound
This compound acts as a prodrug and is metabolized to its active form, lodenafil. Lodenafil then inhibits the PDE5 enzyme, which is responsible for the degradation of cGMP. Increased levels of cGMP in the corpus cavernosum lead to penile erection.[1][2]
Experimental Protocols
In-Vivo Study in Beagle Dogs
This protocol is based on the study by Toque et al. (2008).[1]
1. Animal Model:
-
Species: Male Beagle dogs
-
Number of Animals: 3
-
Weight: 10 to 15 kg
2. Drug Formulation and Administration:
-
Intravenous (IV) Administration:
-
Oral (PO) Administration:
-
Dose: 10 mg[1]
-
Vehicle: Not specified, likely administered as a solid dosage form or suspension.
-
3. Blood Sample Collection:
-
Sample Matrix: Venous blood (3 ml)
-
Anticoagulant: Heparin
-
Collection Time Points:
-
Pre-dose (0 h)
-
Post-dose: 0.08, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours[1]
-
-
Sample Handling:
Bioanalytical Method: LC-MS/MS
The quantification of lodenafil and its metabolites in plasma is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add an internal standard (e.g., sulfaquinoxaline).
-
Extract the analytes with diethyl ether.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: Xbridge C18 column or equivalent.
-
Mobile Phase: A gradient of water and acetonitrile, both containing formic acid and ammonium formate.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for lodenafil, norlodenafil, and the internal standard.
Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound and its active metabolite, lodenafil, in male beagle dogs following intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of this compound and Lodenafil after Intravenous Administration of this compound (1 mg/kg) in Beagles (n=3).
| Parameter | This compound | Lodenafil |
| Cmax (ng/ml) | 599 | Detected |
| Clearance (l/h/kg) | 3.24 | - |
| Volume of Distribution (l/kg) | 2.73 | - |
| Elimination Half-life (h) | 0.57 | - |
Data sourced from Toque et al., 2008.[1]
Table 2: Pharmacokinetic Parameters of this compound and Lodenafil after Oral Administration of this compound (10 mg) in Beagles (n=3).
| Parameter | This compound | Lodenafil |
| Cmax (ng/ml) | 11 | 1357 |
| Tmax (h) | ~2 | - |
| Half-life (h) | 2.11 | ~4.3 |
Data sourced from Toque et al., 2008.[1]
Discussion
The pharmacokinetic data from beagle studies indicate that this compound acts as a prodrug.[1][2] Following oral administration, this compound is extensively metabolized during first-pass metabolism, resulting in low systemic exposure of the parent compound and high concentrations of the active metabolite, lodenafil.[1] The half-life of lodenafil after oral administration of this compound is approximately 4.3 hours.[1] The beagle has been shown to be a suitable animal model for these studies, as the plasma stability of this compound is similar to that in human plasma.[1] These findings are crucial for dose selection and predicting the pharmacokinetic profile in humans.
References
- 1. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Development and validation of an LC–MS/MS method for quantitative determination of LXT-101 sustained-release suspension, a novel drug in treating prostate cancer, in beagle plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lodenafil Carbonate in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lodenafil Carbonate is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] It is a dimeric prodrug that is metabolized in the body to form two molecules of its active metabolite, lodenafil.[1] Like other PDE5 inhibitors, lodenafil enhances the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in smooth muscle relaxation.[2][3] This mechanism of action makes this compound a valuable tool for studying smooth muscle physiology and for the development of therapeutic agents targeting conditions associated with smooth muscle dysfunction.
These application notes provide detailed protocols for investigating the effects of this compound on smooth muscle relaxation, including in vitro organ bath experiments and the measurement of intracellular cGMP levels.
Mechanism of Action: The cGMP Signaling Pathway
The relaxation of smooth muscle is a complex process regulated by the interplay of various signaling molecules. The nitric oxide (NO)-cGMP pathway is a central mechanism governing this process.
-
Nitric Oxide (NO) Production: In response to neuronal or endothelial stimulation, NO is synthesized from L-arginine by the enzyme NO synthase (NOS).
-
Guanylate Cyclase Activation: NO diffuses into smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.
-
cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
Protein Kinase G (PKG) Activation: cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).
-
Downstream Effects: PKG phosphorylates several downstream targets, leading to a decrease in intracellular calcium (Ca2+) concentration and desensitization of the contractile machinery to Ca2+. This ultimately results in smooth muscle relaxation.
-
PDE5 Inhibition: Phosphodiesterase type 5 (PDE5) is the primary enzyme responsible for the degradation of cGMP in smooth muscle cells. Lodenafil, the active metabolite of this compound, competitively inhibits PDE5, leading to an accumulation of cGMP and enhanced smooth muscle relaxation.[2][3]
Quantitative Data: Potency of this compound and its Metabolite
The following tables summarize the in vitro potency of this compound and its active metabolite, lodenafil, in comparison to the well-established PDE5 inhibitor, sildenafil.
Table 1: Inhibition of PDE5 Activity in Human Platelets [4]
| Compound | IC50 (µM) |
| This compound | 0.015 |
| Lodenafil | 0.022 |
| Sildenafil | 0.026 |
IC50: The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Table 2: Relaxant Potency in Pre-Contracted Corpus Cavernosum Strips [4]
| Compound | Tissue | pEC50 |
| This compound | Rabbit | 6.57 ± 0.10 |
| Human | 6.13 ± 0.09 | |
| Lodenafil | Rabbit | 6.59 ± 0.12 |
| Human | 6.64 ± 0.13 | |
| Sildenafil | Rabbit | 6.46 ± 0.09 |
| Human | 6.42 ± 0.11 |
pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[5] A higher pEC50 value indicates greater potency.
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Relaxation using an Organ Bath
This protocol describes the methodology for assessing the relaxant effects of this compound on isolated smooth muscle strips, such as corpus cavernosum, aorta, or bladder.
Materials and Reagents:
-
Isolated smooth muscle tissue (e.g., from rabbit or rat)
-
Krebs-Henseleit Solution (see recipe below)
-
Carbogen gas (95% O2, 5% CO2)
-
Phenylephrine (or other contractile agent, e.g., KCl)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Organ bath system with force-displacement transducers and data acquisition software
-
Silk sutures
Krebs-Henseleit Solution Recipe (for 1 Liter): [6]
| Salt (anhydrous) | g/L | mmol/L |
| NaCl | 6.9 | 118.0 |
| KCl | 0.35 | 4.7 |
| CaCl2 | 0.28 | 2.52 |
| MgSO4 | 0.20 | 1.64 |
| NaHCO3 | 2.09 | 24.88 |
| KH2PO4 | 0.16 | 1.18 |
| Glucose | 1.09 | 5.55 |
Note: Prepare fresh daily and filter before use (0.5 µm filter).[6] Continuously bubble with carbogen gas to maintain a pH of 7.4.
Procedure:
-
Tissue Preparation:
-
Mounting and Equilibration:
-
Mount the tissue strips in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.[7]
-
Attach one end of the suture to a fixed hook and the other to a force-displacement transducer.
-
Apply an initial tension of 2.0 g to the tissue strips and allow them to equilibrate for at least 60-120 minutes.[7]
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes and readjust the tension if necessary.[7]
-
-
Contraction and Relaxation Studies:
-
After equilibration, induce a sustained contraction with a contractile agent. For many vascular and corpus cavernosum studies, phenylephrine (e.g., 10 µM) is used.[4]
-
Once a stable contractile plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 0.001 µM to 100 µM).
-
Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a dose-response curve.
-
Calculate the pEC50 value from the dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).[5][8]
-
Protocol 2: Measurement of cGMP Levels in Smooth Muscle Tissue
This protocol outlines the steps for quantifying intracellular cGMP concentrations in smooth muscle tissue following treatment with this compound, using a commercially available cGMP ELISA kit.
Materials and Reagents:
-
Smooth muscle tissue, treated with this compound or vehicle control
-
Liquid nitrogen
-
Homogenizer (e.g., Polytron-type)
-
Centrifuge
-
Commercially available cGMP ELISA kit (follow the manufacturer's instructions for specific reagents and procedures)
-
0.1 M HCl for tissue homogenization and stopping phosphodiesterase activity[9]
Procedure:
-
Tissue Collection and Preparation:
-
Following the in vitro organ bath experiment (or an in vivo study), rapidly freeze the smooth muscle tissue samples in liquid nitrogen to halt enzymatic activity.
-
Store the frozen tissues at -80°C until analysis.
-
-
Tissue Homogenization:
-
Weigh the frozen tissue and add 5-10 µL of 0.1 M HCl per mg of tissue.[10]
-
Homogenize the sample on ice using a homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C.[10]
-
Collect the supernatant, which contains the cGMP.
-
-
cGMP ELISA:
-
Perform the cGMP ELISA according to the kit manufacturer's protocol. This typically involves:
-
Preparing a standard curve with known concentrations of cGMP.
-
Adding standards and samples to the wells of an antibody-coated microplate.
-
Adding a cGMP-enzyme conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the cGMP concentration in the samples by comparing their absorbance values to the standard curve.
-
Normalize the cGMP concentration to the total protein content of the tissue homogenate (determined by a separate protein assay, e.g., BCA or Bradford assay) or to the tissue weight.
-
Express the results as pmol of cGMP per mg of protein or per gram of tissue.
-
Visualizations
Caption: cGMP signaling pathway in smooth muscle relaxation.
Caption: Experimental workflow for organ bath studies.
References
- 1. mycalpharm.com [mycalpharm.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. gilbertodenucci.com [gilbertodenucci.com]
- 5. graphpad.com [graphpad.com]
- 6. support.harvardapparatus.com [support.harvardapparatus.com]
- 7. Chuanxiongzine relaxes isolated corpus cavernosum strips and raises intracavernous pressure in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-Response Curves [statcon.de]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
Lodenafil Carbonate solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Lodenafil Carbonate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common aqueous solutions?
A1: this compound is a prodrug dimer of Lodenafil and is characterized by its poor solubility in aqueous solutions.[1][2][3] Experimental data indicates that this compound is practically insoluble in water, 0.01 M HCl, 0.1 M HCl, phosphate buffer (pH 6.8 and 7.4), and acetate buffer (pH 4.5).[4] A predicted water solubility value is as low as 0.0928 mg/mL.[5]
Q2: Why is this compound so poorly soluble?
A2: this compound is a large, complex organic molecule.[6] Its chemical structure contributes to low hydrophilicity, which in turn leads to poor aqueous solubility.[7] The dimerization, while improving oral bioavailability compared to the parent drug, also impacts its solubility profile.[3][8]
Q3: How does pH affect the solubility of this compound?
A3: Based on available studies, altering the pH within a physiologically relevant range does not significantly improve the aqueous solubility of this compound. It has been reported to be insoluble in both acidic (0.1 M HCl) and neutral/slightly alkaline (phosphate buffer pH 6.8 and 7.4) conditions.[4]
Q4: Are there any recommended solvents for preparing stock solutions?
A4: For creating concentrated stock solutions for in vitro experiments, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound.[2][9] When preparing stock solutions, it may be necessary to gently heat the solution to 37°C or use an ultrasonic bath to aid dissolution.[9]
Q5: How is this compound converted to its active form, Lodenafil?
A5: this compound is a prodrug that is designed to be metabolized in the body into two molecules of the active drug, Lodenafil.[3][8] This conversion happens in vivo, and it is this active metabolite that acts as a phosphodiesterase type 5 (PDE5) inhibitor.[10][11]
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
Cause: This is expected behavior due to the compound's inherent low aqueous solubility.
Solution:
-
Verify the compound's identity and purity: Ensure the correct compound is being used.
-
Utilize a co-solvent: For initial stock solutions, dissolve this compound in an appropriate organic solvent such as DMSO before making further dilutions in your aqueous buffer.[2][9] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
-
Incorporate a surfactant: For dissolution studies or experiments requiring the compound to be in an aqueous medium, the use of a surfactant is often necessary. Sodium Lauryl Sulfate (SLS) has been shown to be effective.[4][12] A common starting point is 0.1 M HCl supplemented with 1.5% SLS.[12]
-
Particle size reduction: While a more advanced technique, reducing the particle size of the solid this compound (micronization) can increase the surface area and improve the dissolution rate.[13]
Issue: I am observing precipitation after diluting my DMSO stock solution into an aqueous buffer.
Cause: This occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO.
Solution:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental design allows, a slightly higher percentage of DMSO in the final solution may help maintain solubility. However, this must be carefully controlled and accounted for with appropriate vehicle controls.
-
Use surfactants: As mentioned previously, adding a surfactant like SLS to the aqueous buffer can help to keep the compound in solution.[4]
-
Consider a different formulation strategy: For more complex applications, exploring formulation techniques such as solid dispersions or inclusion complexes with cyclodextrins may be necessary to improve aqueous solubility.[13][14][15]
Data Presentation
Table 1: Solubility of this compound in Various Aqueous Media
| Solvent/Medium | Reported Solubility |
| Water | Insoluble[4], Predicted: 0.0928 mg/mL[5] |
| 0.01 M HCl | Insoluble[4] |
| 0.1 M HCl | Insoluble[4] |
| Acetate Buffer (pH 4.5) | Insoluble[4] |
| Phosphate Buffer (pH 6.8) | Insoluble[4] |
| Phosphate Buffer (pH 7.4) | Insoluble[4] |
Table 2: Recommended Conditions for Dissolution Testing of this compound Tablets
| Parameter | Recommended Condition |
| Dissolution Medium | 0.1 M HCl + 1.5% SLS[12] |
| Volume | 900 mL[12] |
| Temperature | 37 ± 0.5 °C[12] |
| Apparatus | USP Apparatus 2 (Paddles)[12] |
| Rotation Speed | 25 rpm[12] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a volumetric flask of the appropriate size.
-
Add a portion of DMSO to the flask, approximately half of the final desired volume.
-
Vortex the mixture thoroughly to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution in a water bath (not exceeding 37°C) or place it in a sonicator for short intervals until the solid is completely dissolved.[9]
-
Once dissolved, allow the solution to return to room temperature.
-
Add DMSO to the flask to reach the final desired volume.
-
Mix the solution thoroughly to ensure homogeneity.
-
Store the stock solution in appropriate, tightly sealed containers at -20°C or -80°C for long-term storage.[2][9]
-
Protocol: Dissolution Testing of this compound
This protocol is based on a validated method for this compound tablets.[12]
-
Materials and Equipment:
-
USP Dissolution Apparatus 2 (Paddles)
-
Dissolution vessels (900 mL capacity)
-
Water bath with temperature control
-
This compound tablets
-
Dissolution Medium: 0.1 M Hydrochloric Acid (HCl) with 1.5% Sodium Lauryl Sulfate (SLS)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Syringes and filters for sample collection
-
-
Procedure:
-
Prepare 900 mL of the dissolution medium (0.1 M HCl + 1.5% SLS) for each vessel.
-
Degas the medium prior to use.
-
Assemble the dissolution apparatus and place the vessels in the water bath.
-
Equilibrate the dissolution medium to 37 ± 0.5 °C.
-
Set the paddle rotation speed to 25 rpm.
-
Place one this compound tablet in each vessel.
-
Start the dissolution test.
-
At predetermined time points, withdraw aliquots of the dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of this compound in the filtered samples using a UV-Vis spectrophotometer at a wavelength of 295 nm.
-
Calculate the percentage of the drug dissolved at each time point.
-
Visualizations
Caption: Prodrug activation pathway of this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C47H62N12O11S2 | CID 135431100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gilbertodenucci.com [gilbertodenucci.com]
- 8. Lodenafil - Wikipedia [en.wikipedia.org]
- 9. glpbio.com [glpbio.com]
- 10. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Development and validation of a dissolution test for this compound based on in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijmsdr.org [ijmsdr.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
Technical Support Center: Enhancing Lodenafil Carbonate Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lodenafil Carbonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies aimed at improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using this compound over Lodenafil?
This compound is a prodrug of Lodenafil, meaning it is a precursor that is converted into the active drug, Lodenafil, within the body.[1] It is formulated as a carbonate dimer, which consists of two Lodenafil molecules linked together.[1] This structural modification increases the lipophilicity of the compound, which can lead to improved oral bioavailability compared to the parent drug, Lodenafil.[1][2] The dimerization strategy is designed to enhance absorption from the gastrointestinal tract.[2]
Q2: We are observing lower than expected plasma concentrations of this compound in our rat model. What could be the cause?
This is a common observation and is likely due to the rapid metabolism of this compound in rats. Studies have shown that this compound is completely and rapidly metabolized into its active form, Lodenafil, in rat plasma.[2] Therefore, you should expect to find very low or undetectable levels of the parent prodrug in circulation. Your analytical methods should be optimized to detect and quantify Lodenafil and its metabolites, such as norlodenafil.[3] It is also important to note that the plasma stability of this compound differs across species, with it being more stable in human and dog plasma compared to rat plasma.[2]
Q3: Our team is considering different animal models for pharmacokinetic studies. Which species is most representative of human metabolism for this compound?
Based on in vitro plasma stability studies, beagle dogs have a plasma stability profile for this compound that is more similar to human plasma than that of rats.[2] Therefore, the beagle dog is a more suitable non-rodent model for pharmacokinetic evaluations of this compound to predict its behavior in humans.[2][3]
Q4: We are planning to develop a novel formulation to further enhance the bioavailability of this compound. Which strategies show the most promise?
While this compound is already designed for improved bioavailability, several advanced formulation strategies could potentially enhance it further, particularly for poorly water-soluble drugs. These include:
-
Nanostructured Lipid Carriers (NLCs): These are second-generation lipid nanoparticles that can encapsulate lipophilic drugs, potentially increasing their solubility and absorption.[4][5] NLCs are composed of a blend of solid and liquid lipids, which can improve drug loading and reduce drug expulsion.[5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract.[6][7] This can enhance the dissolution and absorption of poorly soluble drugs.[6]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix at the molecular level. This can improve the dissolution rate and, consequently, the bioavailability of the drug.
While specific studies on these formulations for this compound are limited, these approaches have been successfully applied to other poorly soluble drugs, including other PDE5 inhibitors.
Troubleshooting Guides
Issue: High variability in plasma concentrations of Lodenafil between subjects in our animal study.
-
Possible Cause 1: Food Effects: The presence of food in the gastrointestinal tract can significantly affect the absorption of lipophilic drugs.
-
Troubleshooting Tip: Standardize the feeding schedule of your animals. For oral dosing studies, it is common to fast the animals overnight. If you are investigating food effects, ensure the composition and timing of the meal are consistent across all subjects. One study noted that administration of this compound with a lipid meal delayed absorption but increased overall bioavailability.[8]
-
-
Possible Cause 2: Inconsistent Formulation: If you are preparing your own formulations, inconsistencies in particle size, drug loading, or excipient ratios can lead to variable absorption.
-
Troubleshooting Tip: Implement rigorous quality control measures for your formulation preparation. Characterize each batch for key parameters such as particle size distribution, encapsulation efficiency, and drug content uniformity.
-
-
Possible Cause 3: Animal Health and Stress: Underlying health issues or stress can alter gastrointestinal motility and blood flow, leading to variable drug absorption.
-
Troubleshooting Tip: Ensure all animals are healthy and properly acclimated to the experimental conditions before dosing. Monitor for any signs of distress during the study.
-
Issue: Poor correlation between in vitro dissolution and in vivo bioavailability.
-
Possible Cause 1: Biorelevant Dissolution Media: Standard dissolution media (e.g., simple buffers) may not accurately reflect the complex environment of the gastrointestinal tract.
-
Troubleshooting Tip: Utilize biorelevant dissolution media that simulate the fed and fasted states of the stomach and small intestine (e.g., FaSSIF and FeSSIF). This can provide a more predictive in vitro model.
-
-
Possible Cause 2: First-Pass Metabolism: this compound is subject to first-pass metabolism, where a significant portion of the drug is metabolized in the liver before reaching systemic circulation.[2] In vitro dissolution does not account for this.
-
Troubleshooting Tip: While you cannot directly measure first-pass metabolism with a dissolution test, you can use in vitro models with liver microsomes or hepatocytes to estimate the extent of metabolism. This data, combined with in vivo pharmacokinetic data, will provide a more complete picture.
-
-
Possible Cause 3: Lymphatic Transport: For highly lipophilic drugs and lipid-based formulations like NLCs and SEDDS, a portion of the drug may be absorbed via the lymphatic system, bypassing the portal circulation and first-pass metabolism.
-
Troubleshooting Tip: Consider cannulating the thoracic lymph duct in your animal model to directly measure the extent of lymphatic drug transport. This is a more complex surgical procedure but provides invaluable data for understanding the absorption mechanisms of your formulation.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Lodenafil in Male Beagle Dogs (n=3) after a Single Intravenous Dose of this compound (1 mg/kg)
| Parameter | This compound | Lodenafil |
| Cmax (ng/mL) | 599 ± 156 | 136 ± 28 |
| Tmax (h) | 0.08 | 0.25 |
| AUC (ng·h/mL) | 183 ± 45 | 304 ± 67 |
| t1/2 (h) | 0.3 ± 0.1 | 1.9 ± 0.3 |
| CL (L/h/kg) | 3.24 ± 0.8 | - |
| Vd (L/kg) | 2.73 ± 0.5 | - |
Data extracted from Toque et al., 2008.[2]
Table 2: Pharmacokinetic Parameters of this compound and Lodenafil in Male Beagle Dogs (n=3) after a Single Oral Dose of this compound (10 mg/kg)
| Parameter | This compound | Lodenafil |
| Cmax (ng/mL) | 11 ± 3 | 1357 ± 289 |
| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.3 |
| AUC (ng·h/mL) | 48 ± 12 | 5890 ± 1156 |
| t1/2 (h) | 2.1 ± 0.4 | 4.3 ± 0.7 |
Data extracted from Toque et al., 2008.[2]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Beagle Dogs
-
Animals: Male beagle dogs are chosen due to the similarity of this compound's plasma stability to that of humans.[2]
-
Housing and Acclimatization: Animals should be housed in appropriate conditions with a standard diet and water ad libitum. A suitable acclimatization period is necessary before the experiment.
-
Dosing:
-
Intravenous (IV): A single dose (e.g., 1 mg/kg) of this compound is administered via a suitable vein (e.g., cephalic vein). The drug should be dissolved in a suitable vehicle.
-
Oral (PO): A single dose (e.g., 10 mg/kg) is administered via oral gavage. The drug can be suspended in a vehicle like 0.5% carboxymethylcellulose.
-
-
Blood Sampling: Blood samples are collected from a contralateral vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood should be collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its active metabolite, Lodenafil, are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Protocol 2: In Vitro Plasma Stability Assay
-
Objective: To compare the stability of this compound in the plasma of different species (e.g., rat, dog, human).
-
Materials: Pooled plasma from the species of interest, this compound stock solution, and analytical standards for this compound and Lodenafil.
-
Procedure:
-
Pre-incubate plasma samples at 37°C.
-
Spike the plasma with this compound to a final concentration.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma and quench the reaction with a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentrations of this compound and Lodenafil using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation and the half-life in the plasma of each species.
Visualizations
Caption: Metabolic pathway of this compound after oral administration.
References
- 1. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gilbertodenucci.com [gilbertodenucci.com]
- 3. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2020212976A1 - Self-emulsifying drug delivery systems for delivery of lipophilic compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Lodenafil Carbonate Metabolites in Plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and quantification of Lodenafil Carbonate and its metabolites in plasma.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound metabolites.
Q1: What are the primary metabolites of this compound found in plasma?
A1: this compound is a prodrug that is rapidly metabolized in the body. The primary active metabolite is lodenafil . Following oral administration, this compound is converted into two molecules of lodenafil.[1] Another significant metabolite that has been identified in vivo is norlodenafil .[2][3] In plasma samples from clinical trials, this compound itself is often not detected, indicating its rapid conversion.[4]
Q2: What is the most common analytical technique for quantifying lodenafil and norlodenafil in plasma?
A2: The most widely used and recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers the high sensitivity and selectivity required for detecting the low concentrations of these analytes and their metabolites in a complex biological matrix like plasma.[2][3]
Q3: I am not detecting this compound in my plasma samples. Is this normal?
A3: Yes, this is a common finding. This compound is a prodrug designed for rapid conversion to its active form, lodenafil.[3] In many studies, the concentration of this compound in plasma is below the limit of detection, especially after oral administration.[4] Your focus should be on the quantification of lodenafil and norlodenafil.
Q4: My analyte signal is inconsistent or suppressed. What are the likely causes and solutions?
A4: Signal inconsistency or suppression in LC-MS/MS analysis is often due to matrix effects . Matrix effects occur when co-eluting endogenous components from the plasma interfere with the ionization of the target analytes.[5]
Troubleshooting Matrix Effects:
-
Improve Sample Preparation: Enhance the cleanup of your plasma sample. If you are using protein precipitation, consider switching to a more selective method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering phospholipids and other matrix components.
-
Optimize Chromatography: Adjust your chromatographic method to separate the analytes from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different type of analytical column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for each analyte is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate quantification.
-
Dilute the Sample: If sensitivity allows, diluting the plasma extract can reduce the concentration of interfering matrix components.
Q5: I am observing poor peak shape for my analytes. What could be the issue?
A5: Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by several factors:
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The analytes may be interacting with active sites on the column packing material. Ensure the pH of your mobile phase is appropriate to maintain the desired ionization state of your analytes. The use of mobile phase additives like formic acid or ammonium formate can improve peak shape.
-
Injection Solvent Mismatch: A significant mismatch between the injection solvent and the initial mobile phase can cause peak distortion. Where possible, dissolve your final extract in a solvent that is similar in composition to the initial mobile phase.
-
Column Contamination or Degradation: If the problem persists, your analytical column may be contaminated or have reached the end of its lifespan. Try flushing the column or replacing it.
Experimental Protocols
Below are detailed methodologies for key experiments involved in the analysis of this compound metabolites in plasma.
Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
This protocol is a general and rapid method for removing the bulk of proteins from plasma samples.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade, chilled
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled lodenafil and norlodenafil)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of at least 10,000 x g
-
96-well collection plates
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard solution to each plasma sample.
-
Protein Precipitation: Add 300 µL of chilled acetonitrile to each tube. This creates a 3:1 ratio of ACN to plasma.
-
Vortexing: Vortex the samples vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the supernatant (the clear liquid on top) and transfer it to a clean tube or a well in a 96-well plate. Be careful not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted samples one last time to remove any remaining particulate matter before injection.
Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE is a more selective method than PPT and can provide a cleaner extract, reducing matrix effects.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., a mixture of diethyl ether and hexane (80:20, v/v))
-
Alkalinizing agent (e.g., 0.1 M NaOH)
-
Centrifuge tubes (e.g., 15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator or vacuum concentrator)
Procedure:
-
Sample Aliquoting: Aliquot 500 µL of human plasma into a 15 mL centrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution to each plasma sample.
-
Alkalinization: Add a small volume (e.g., 50 µL) of 0.1 M NaOH to each tube to adjust the pH.
-
Addition of Extraction Solvent: Add 5 mL of the extraction solvent (e.g., diethyl ether:hexane, 80:20) to each tube.
-
Extraction: Vortex the tubes for 5-10 minutes to ensure efficient extraction of the analytes into the organic phase.
-
Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are typical starting parameters for the LC-MS/MS analysis of lodenafil and its metabolites. Method optimization will be required for your specific instrumentation.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Analytical Column: A C18 reversed-phase column (e.g., Xbridge C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1 min: Return to 5% B
-
7.1-10 min: Re-equilibration at 5% B
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions (Example - to be optimized):
-
Lodenafil: Precursor ion (Q1) -> Product ion (Q3)
-
Norlodenafil: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standards: Corresponding transitions for the SIL-IS.
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound and its metabolites in plasma from published studies.
Table 1: Pharmacokinetic Parameters of Lodenafil in Healthy Male Volunteers after a Single Oral Dose of this compound
| Dose | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC (ng·h/mL) | Reference |
| 1 - 100 mg | - | 1.6 (± 0.4) | 3.3 (± 1.1) | - | [4] |
| 160 mg (fasting) | 157 | 1.2 | 2.4 | 530 | [6] |
| 160 mg (with meal) | 148 | 3.1 | 2.63 | 683 | [6] |
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Male Beagle Dogs
| Analyte | Route | Dose | Cmax (ng/mL) | Tmax (h) | T½ (h) | AUC (ng·h/mL) | Reference |
| This compound | IV | 1 mg/kg | 599 | - | 0.57 | 185 | [2] |
| Oral | 10 mg/kg | 11 | ~2 | 2.11 | 43 | [2] | |
| Lodenafil | IV | 1 mg/kg | 15 | - | 2.08 | 42 | [2] |
| Oral | 10 mg/kg | 1357 | ~2 | 4.3 | 7058 | [2] | |
| Norlodenafil | IV | 1 mg/kg | 3 | - | 2.43 | 11 | [2] |
| Oral | 10 mg/kg | 22 | ~2 | 4.8 | 154 | [2] |
Visualizations
Metabolic Pathway of this compound
References
- 1. Trigonelline | C7H7NO2 | CID 5570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gilbertodenucci.com [gilbertodenucci.com]
- 3. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I clinical trial of this compound, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. 371959-09-0 CAS MSDS (Norneosildenafil) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Lodenafil Carbonate LC-MS/MS Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lodenafil Carbonate analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Question: I am seeing low recovery of this compound from my plasma samples after protein precipitation. What could be the cause and how can I improve it?
Answer: Low recovery after protein precipitation is a common issue. Here are several factors to consider and troubleshoot:
-
Precipitating Solvent: Acetonitrile is a common choice for protein precipitation.[1][2] However, the ratio of solvent to plasma is crucial. A low ratio may not efficiently precipitate all proteins, leading to analyte loss. Experiment with different ratios (e.g., 3:1, 4:1, 5:1) of cold acetonitrile to plasma.
-
Precipitation Conditions: Ensure thorough vortexing and adequate centrifugation time and speed to form a compact protein pellet. Incomplete precipitation can lead to a "fluffy" pellet that is difficult to separate from the supernatant containing your analyte.
-
Analyte Stability: this compound is a prodrug and may be susceptible to degradation in certain biological matrices or under specific pH conditions.[3][4] Ensure your sample processing occurs promptly and at low temperatures to minimize enzymatic or chemical degradation.
-
Alternative Extraction Methods: If optimizing protein precipitation does not yield satisfactory recovery, consider Solid-Phase Extraction (SPE). SPE can provide a cleaner extract and may lead to better recovery for certain analytes.[5][6]
Question: My baseline is very noisy, and I suspect it's from my biological matrix. How can I reduce matrix effects?
Answer: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis.[7][8][9][10] Here are strategies to mitigate them:
-
Improve Sample Cleanup: As mentioned above, SPE is a more selective sample preparation technique than protein precipitation and can significantly reduce matrix components.[6]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. This can be achieved by:
-
Use a Suitable Internal Standard (IS): A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If one is not available, a structural analog that behaves similarly during extraction and ionization should be used.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure the final concentration of your analyte remains above the lower limit of quantification (LLOQ).
Chromatography & Peak Shape Issues
Question: I am observing poor peak shape (e.g., tailing, fronting, or split peaks) for this compound. What are the likely causes and solutions?
Answer: Poor peak shape can be attributed to several factors related to the column, mobile phase, or injection solvent.[12][13]
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing and broadening.[12] Regularly flush your column and consider using a guard column to protect the analytical column.
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[12] Ideally, the injection solvent should be the same as or weaker than the initial mobile phase.
-
Secondary Interactions: this compound has basic functional groups.[14] Interactions with residual silanols on the silica-based column can cause peak tailing. Ensure your mobile phase is adequately buffered or consider using a column with end-capping.
-
Extra-Column Volume: Excessive tubing length or poor connections can contribute to peak broadening.[12] Keep tubing as short as possible and ensure all fittings are secure.
Question: My retention time for this compound is shifting between injections. What should I check?
Answer: Retention time shifts can compromise peak identification and integration.[13] Here's a troubleshooting workflow:
-
Check for Leaks: A leak in the LC system will cause pressure fluctuations and lead to inconsistent retention times.
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time drift. Prepare fresh mobile phase daily and ensure accurate mixing of solvents.
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times. Ensure the column oven is maintaining a stable temperature.
-
Pump Performance: Worn pump seals or check valves can cause inconsistent flow rates, leading to retention time shifts.
Mass Spectrometry & Detection
Question: I am experiencing a low signal or no signal for this compound. What should I investigate?
Answer: A lack of signal can be due to issues with the sample, the LC system, or the mass spectrometer itself.[15][16]
-
Confirm Analyte Presence: First, ensure that this compound is present in your sample at a concentration above the instrument's limit of detection.
-
Check for Lodenafil: Remember that this compound is a prodrug that is converted to two molecules of Lodenafil in the body.[3][4][17] In biological samples, you may need to be targeting the active metabolite, Lodenafil, instead of or in addition to the parent drug.
-
Source Contamination: A dirty ion source is a common cause of signal loss.[13] Clean the ion source components according to the manufacturer's recommendations.
-
Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated.
-
Ionization Mode: this compound is typically analyzed in positive electrospray ionization (ESI) mode.[18][19] Confirm that you are using the correct ionization mode and that the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your analyte.
Experimental Protocols & Methodologies
Illustrative LC-MS/MS Method for Lodenafil Analysis in Plasma
This is a representative method and may require optimization for your specific instrumentation and application.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[20]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be optimized for Lodenafil and the chosen internal standard. As an example for a similar compound, vardenafil, a transition of m/z 489 -> 151 has been used.[2]
-
Quantitative Data Summary
The following tables provide an example of how to present quantitative data when troubleshooting specific issues.
Table 1: Troubleshooting Low Recovery with Different Protein Precipitation Ratios
| Acetonitrile:Plasma Ratio | Mean Recovery (%) | Standard Deviation (%) |
| 2:1 | 65.2 | 8.5 |
| 3:1 | 88.9 | 4.2 |
| 4:1 | 92.3 | 3.1 |
| 5:1 | 91.8 | 3.5 |
Table 2: Effect of Mobile Phase Additive on Peak Tailing
| Mobile Phase A | Tailing Factor |
| Water | 2.1 |
| 0.1% Formic Acid in Water | 1.2 |
| 5 mM Ammonium Formate in Water | 1.1 |
Visualizations
Caption: Mechanism of action of Lodenafil, the active metabolite of this compound.
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. scielo.br [scielo.br]
- 12. agilent.com [agilent.com]
- 13. zefsci.com [zefsci.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Photodegradation kinetics of this compound, structure elucidation of two major degradation products using UPLC-MS/MS and in vitro cytotoxicity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Lodenafil Carbonate In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Lodenafil Carbonate in in vitro experiments. The focus is on minimizing and identifying potential off-target effects to ensure data integrity and accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how can this inform my in vitro experiments?
A1: this compound is a prodrug that is metabolized to its active form, Lodenafil.[1][2] Lodenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][3] By inhibiting PDE5, Lodenafil increases intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and downstream signaling events that typically result in smooth muscle relaxation.[4][5] In your in vitro model, you should first establish that the nitric oxide (NO)-cGMP signaling pathway is active and that your cells express PDE5.
Q2: What are the primary known off-targets for PDE5 inhibitors like Lodenafil?
A2: The most well-characterized off-target for many PDE5 inhibitors is PDE6, an enzyme crucial for phototransduction in the retina.[6][7] This is due to the high structural similarity between the catalytic domains of PDE5 and PDE6.[6][7] While Lodenafil is reported to be highly selective for PDE5, at high concentrations, inhibition of other PDE isoforms (e.g., PDE1, PDE11) could occur.[8][9] Off-target effects can also manifest as unexpected cellular responses not directly linked to the canonical cGMP pathway, potentially through modulation of other signaling molecules like Akt or ERK/MAPK.[10][11]
Q3: At what concentration should I use this compound in my cell culture experiments?
A3: The optimal concentration of this compound depends on your specific cell type and experimental goals. It is recommended to perform a dose-response curve to determine the EC50 for the desired on-target effect (e.g., increase in cGMP levels). As a starting point, concentrations ranging from 0.001 µM to 100 µM have been used for PDE5 inhibitors in various in vitro assays.[1] For this compound specifically, IC50 values for PDE5 inhibition have been reported in the nanomolar range.[3] It is crucial to use the lowest effective concentration to minimize the risk of off-target effects.
Q4: My cells do not respond to this compound. What could be the reason?
A4: There are several potential reasons for a lack of response:
-
Prodrug Metabolism: this compound needs to be metabolized to its active form, Lodenafil. Your in vitro system may lack the necessary metabolic enzymes. Consider using the active metabolite, Lodenafil, directly if you suspect this is the issue.
-
Low PDE5 Expression: The cell line you are using may not express sufficient levels of PDE5. Verify PDE5 expression using techniques like qPCR or Western blotting.
-
Inactive NO-cGMP Pathway: The signaling pathway upstream of PDE5 may not be active. Ensure that your experimental conditions allow for the production of nitric oxide (NO) and subsequent cGMP synthesis by soluble guanylate cyclase (sGC).
-
Incorrect Dosing: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or contradictory cellular responses (e.g., changes in proliferation, apoptosis). | Off-target effects at high concentrations. | 1. Perform a dose-response curve and use the lowest effective concentration. 2. Test the effect of a structurally different PDE5 inhibitor to see if the effect is class-specific. 3. Use a PDE5 knockout/knockdown cell line as a negative control. |
| High variability in experimental replicates. | Instability of this compound in cell culture media. | 1. Prepare fresh stock solutions for each experiment. 2. Minimize the time the compound is in the incubator. 3. Assess the stability of this compound in your specific media over time using LC-MS. |
| Observed effects do not correlate with changes in cGMP levels. | Off-target signaling pathway activation. | 1. Investigate other potential signaling pathways that might be affected (e.g., Akt, ERK/MAPK) using specific inhibitors or Western blotting. 2. Compare the effects of this compound with a direct activator of PKG to isolate the cGMP-dependent effects. |
| Difficulty in reproducing published data. | Differences in experimental protocols or cell lines. | 1. Carefully review and replicate the published experimental conditions, including cell line passage number, serum concentration, and incubation times. 2. Contact the corresponding author of the publication for clarification on their protocol. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Related Compounds
| Compound | Target | Assay System | IC50 (µM) | Reference |
| This compound | PDE5 | Human Platelets | 0.015 | [3] |
| Lodenafil | PDE5 | Human Platelets | 0.022 | [3] |
| Sildenafil | PDE5 | Human Platelets | 0.026 | [3] |
Experimental Protocols
Protocol 1: Assessing PDE5 Inhibition via cGMP Measurement in Cultured Cells
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Stimulation: Pre-treat cells with a nitric oxide (NO) donor (e.g., sodium nitroprusside) for a sufficient time to stimulate cGMP production.
-
This compound Treatment: Add varying concentrations of this compound to the cells and incubate for the desired time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and lyse the cells using an appropriate lysis buffer (e.g., 0.1 M HCl).
-
cGMP Measurement: Determine the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the this compound concentration and determine the EC50 value.
Protocol 2: Determining PDE Isoform Selectivity using Recombinant Enzymes
-
Enzyme Preparation: Obtain purified, recombinant human PDE isoforms (e.g., PDE1, PDE4, PDE5, PDE6, PDE11).
-
Inhibitor Incubation: In a microplate, incubate each PDE isoform with a range of this compound concentrations for 15-20 minutes at room temperature. Include a no-inhibitor control.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (cGMP or cAMP, depending on the PDE isoform).
-
Reaction Termination: After a specific incubation time, stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Product Quantification: Measure the amount of hydrolyzed substrate (e.g., GMP or AMP) using a suitable method, such as a phosphate release assay or a radiotracer assay.[12]
-
Data Analysis: For each PDE isoform, plot the percentage of inhibition against the this compound concentration to determine the IC50 value. Calculate the selectivity by comparing the IC50 for PDE5 to the IC50 for other PDE isoforms.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for differentiating on-target vs. off-target effects.
References
- 1. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. gilbertodenucci.com [gilbertodenucci.com]
- 4. heart.bmj.com [heart.bmj.com]
- 5. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
- 7. Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of phosphodiesterase 5 (PDE 5) inhibit the nerve-induced release of nitric oxide from the rabbit corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lodenafil Carbonate Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Lodenafil Carbonate concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prodrug that is converted in the body to its active metabolite, lodenafil.[1] Lodenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[2][3][4] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP).[2][3][4] By inhibiting PDE5, lodenafil increases intracellular levels of cGMP, a second messenger involved in various physiological processes, including smooth muscle relaxation.[2][3][4]
Q2: How should I prepare a stock solution of this compound for my cell-based assays?
A2: this compound is known to be poorly soluble in aqueous solutions.[5][6] For in vitro experiments, it is recommended to dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Further dilutions to the final working concentrations should be made in your cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration range for this compound in a cell-based assay?
A3: A broad concentration range of 0.001 µM to 100 µM has been used in in vitro tissue bath experiments.[7] For cell-based assays, a good starting point would be to test a wide range of concentrations, for instance, from 1 nM to 100 µM, in a dose-response experiment. Based on the potency of other PDE5 inhibitors like sildenafil and tadalafil, the effective concentration range for this compound in cell-based assays is likely to be in the nanomolar to low micromolar range.[8][9][10]
Q4: How can I determine the optimal incubation time for this compound in my cell-based assay?
A4: The optimal incubation time will depend on your specific cell type and the endpoint you are measuring. It is recommended to perform a time-course experiment.[11] You can treat your cells with a fixed concentration of this compound (a concentration that you've determined to be effective from your dose-response experiment) and measure the response at several time points (e.g., 1, 4, 8, 12, 24, and 48 hours). This will help you identify the time point at which the maximal effect is observed.
Q5: How can I measure the downstream effects of this compound in my cells?
A5: The primary downstream effect of this compound is the accumulation of intracellular cGMP.[2][3][4] You can measure intracellular cGMP levels using commercially available ELISA kits.[2][3][12] These kits provide a sensitive and quantitative method for determining cGMP concentrations in cell lysates.
Troubleshooting Guides
Problem 1: Low or no increase in intracellular cGMP levels after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient concentration of this compound | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM). |
| Inadequate incubation time | Conduct a time-course experiment to determine the optimal incubation period. |
| Low basal PDE5 activity in your cell line | Some cell lines may have low endogenous PDE5 expression. Consider using a positive control, such as a known PDE5 activator (e.g., sodium nitroprusside, a nitric oxide donor) to stimulate cGMP production before adding this compound. |
| Degradation of this compound in culture medium | The stability of this compound in your specific cell culture medium is likely unknown. It is advisable to prepare fresh dilutions of the compound for each experiment. You can also assess its stability by incubating it in media for different durations and then testing its activity. |
| Issues with the cGMP measurement assay | Refer to the troubleshooting guide for your specific cGMP ELISA kit. Common issues include improper sample preparation, incorrect antibody dilutions, or expired reagents.[2] |
Problem 2: High background signal in the cGMP assay.
| Possible Cause | Troubleshooting Step |
| Contamination of reagents | Use fresh, sterile reagents for your assay. |
| Insufficient washing steps | Ensure that you are following the washing protocol of your ELISA kit carefully to remove any unbound reagents.[11][13] |
| Non-specific binding of antibodies | Use the blocking solution provided with your ELISA kit as recommended. |
| Cell lysis issues | Incomplete cell lysis can lead to variability. Ensure you are using the recommended lysis buffer and protocol for your cell type. |
Problem 3: Observed cytotoxicity at expected therapeutic concentrations.
| Possible Cause | Troubleshooting Step |
| High concentration of organic solvent (e.g., DMSO) | Ensure the final concentration of the solvent in your cell culture medium is below the cytotoxic threshold for your cell line (typically ≤ 0.1%). |
| This compound-induced cytotoxicity | Determine the cytotoxic concentration of this compound for your specific cell line by performing a cytotoxicity assay (e.g., MTT, XTT, or LDH release assay).[14] This will help you establish a non-toxic working concentration range. |
| Contamination of the compound | Ensure the purity of your this compound. |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and add the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Measurement of Intracellular cGMP Levels using a Commercial ELISA Kit
This protocol is a general guide. Always refer to the specific instructions provided with your chosen cGMP ELISA kit.[2][3][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Positive control (e.g., sodium nitroprusside)
-
Cell lysis buffer (provided with the ELISA kit)
-
Commercial cGMP ELISA kit
-
Plate reader capable of measuring absorbance at the wavelength specified in the kit protocol
Procedure:
-
Cell Seeding and Treatment: Seed your cells in an appropriate culture vessel (e.g., 6-well or 12-well plate) and treat them with different concentrations of this compound for the optimized incubation time. Include a vehicle control and a positive control.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the ELISA kit manufacturer's instructions. This step is critical to release the intracellular cGMP.
-
Sample Collection: Collect the cell lysates and centrifuge to pellet any cell debris.
-
ELISA Procedure: Perform the cGMP ELISA according to the kit's protocol. This typically involves adding your cell lysates and standards to an antibody-coated plate, followed by the addition of a detection antibody and substrate.
-
Absorbance Measurement: Measure the absorbance using a plate reader at the recommended wavelength.
-
Data Analysis: Calculate the concentration of cGMP in your samples by comparing their absorbance values to the standard curve generated from the cGMP standards provided in the kit.
Data Presentation
Table 1: Example of a Dose-Response Experiment for this compound on Intracellular cGMP Levels
| This compound (µM) | Mean cGMP (pmol/mg protein) | Standard Deviation |
| 0 (Vehicle) | 5.2 | 0.8 |
| 0.01 | 12.5 | 1.5 |
| 0.1 | 25.8 | 3.2 |
| 1 | 48.3 | 5.1 |
| 10 | 55.1 | 6.3 |
| 100 | 56.2 | 6.8 |
Table 2: Example of a Cytotoxicity Assay (MTT) for this compound
| This compound (µM) | % Cell Viability | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 10 | 95.2 | 6.1 |
| 50 | 75.6 | 8.3 |
| 100 | 48.9 | 7.5 |
| 200 | 20.1 | 4.2 |
Mandatory Visualizations
References
- 1. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 2. ELISA Troubleshooting Guide [merckmillipore.com]
- 3. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinbio.com [marinbio.com]
- 5. Optimization of the CYP inhibition assay using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of phosphodiesterase type 5 inhibitors on sperm motility and acrosome reaction: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostate Cancer Cell Phenotypes Remain Stable Following PDE5 Inhibition in the Clinically Relevant Range - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LLC-PK1 Kidney Cytotoxicity Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Lodenafil Carbonate Oral Administration to Rodents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Lodenafil Carbonate in rodent models.
Section 1: Formulation and Solubility Challenges
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing this compound for oral administration to rodents?
A1: The primary challenge is the low aqueous solubility of this compound. As a poorly soluble compound, achieving a homogenous and stable formulation suitable for accurate dosing in rodents can be difficult.[1][2] Additionally, the choice of vehicle is critical to ensure bioavailability and minimize toxicity.
Q2: What are the recommended starting points for formulating this compound for rodent oral gavage?
A2: Given its poor water solubility, several formulation strategies can be employed. These include the use of co-solvents, surfactants, and cyclodextrins to enhance solubility.[1][2][3] It is also crucial to consider particle size reduction techniques like micronization to improve the dissolution rate.[1][3]
Q3: Are there any known incompatibilities with common excipients?
A3: While specific incompatibility data for this compound is not extensively published, it is crucial to conduct small-scale compatibility studies with your chosen excipients. Pay close attention to precipitation, aggregation, or chemical degradation of the compound in your formulation over time and under storage conditions.
Troubleshooting Guide: Formulation Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in the formulation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Increase the proportion of the co-solvent or surfactant in the vehicle. - Consider using a different solubilizing agent, such as a cyclodextrin.[1] - Reduce the concentration of this compound if the experimental design allows. - Sonication or gentle heating (if the compound is heat-stable) can help in initial dissolution, but stability at room temperature must be confirmed. |
| Inconsistent dosing due to non-homogenous suspension. | Inadequate suspension of the compound. | - Ensure thorough mixing (e.g., vortexing, stirring) before each administration. - Include a suspending agent in the formulation. - Reduce the particle size of the this compound powder through micronization.[1][3] |
| Adverse reactions in animals not related to the pharmacological effect. | Vehicle toxicity. | - Review the safety data for all excipients used in the formulation. - Run a vehicle-only control group to assess the tolerability of the formulation. - Reduce the concentration of potentially toxic excipients. |
Section 2: Species-Specific Metabolism and Pharmacokinetics
Frequently Asked Questions (FAQs)
Q1: How is this compound metabolized in rodents?
A1: this compound is a prodrug of Lodenafil.[4][5][6][7] A critical consideration for researchers is that this compound is completely and rapidly metabolized into its active form, Lodenafil, in rat plasma.[4] This is in contrast to human and dog plasma, where the prodrug is more stable.[4] This rapid conversion will significantly impact the pharmacokinetic profile in rats.
Q2: What are the implications of this rapid metabolism in rats for my study design?
A2: The rapid conversion to Lodenafil means that you will likely detect very little to no this compound in the systemic circulation of rats following oral administration.[4] Your bioanalytical methods should be designed to measure Lodenafil and any other relevant metabolites. The pharmacokinetic profile you observe will be that of the active metabolite, not the prodrug.
Q3: What is the expected oral bioavailability of this compound in rodents?
A3: As a prodrug, this compound is designed to have higher oral bioavailability than the parent drug, Lodenafil.[6] However, due to its low solubility and rapid metabolism, the absolute bioavailability can still be variable. The dimeric structure of this compound may help increase bioavailability by reducing its hydrophilicity.[4]
Troubleshooting Guide: Pharmacokinetic & Metabolism Issues
| Problem | Possible Cause | Suggested Solution |
| Undetectable levels of this compound in plasma samples. | Rapid and complete conversion to Lodenafil in rodent plasma.[4] | - Adjust your bioanalytical method to quantify Lodenafil and its major metabolites. - This is an expected finding in rats and confirms the prodrug conversion. |
| High variability in plasma concentrations of Lodenafil between animals. | - Inconsistent oral dosing. - Differences in gastric emptying and intestinal transit time. - Formulation instability. | - Refine your oral gavage technique to ensure consistent administration. - Standardize the fasting state of the animals before dosing. - Ensure the formulation is homogenous and stable throughout the dosing period. |
| Unexpectedly low plasma exposure of the active metabolite (Lodenafil). | - Poor absorption due to suboptimal formulation. - Rapid first-pass metabolism in the liver. | - Re-evaluate your formulation strategy to improve the solubility and dissolution of this compound.[1][2] - Consider including absorption enhancers in your formulation, but with caution regarding their potential effects. |
Section 3: Oral Gavage Administration
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for oral administration of this compound to rodents?
A1: Oral gavage is the most common and precise method for delivering a specific dose of a compound to rodents.[8][9] However, it requires proper training and technique to avoid causing stress or injury to the animal.[10][11][12]
Q2: What are the potential complications of oral gavage?
A2: Complications can include esophageal injury, aspiration pneumonia if the substance enters the trachea, and stress-induced physiological changes that could confound experimental results.[8][10][11] In some cases, repeated gavage can lead to weight loss or even mortality.[10][11]
Q3: Are there alternatives to oral gavage?
A3: Alternatives include voluntary consumption of the compound mixed with palatable food or liquid.[8][9] However, these methods may not ensure accurate dosing. For precise administration, oral gavage remains the standard.
Troubleshooting Guide: Oral Gavage
| Problem | Possible Cause | Suggested Solution |
| Animal shows signs of distress (e.g., struggling, vocalization) during gavage. | Improper restraint or technique. | - Ensure you are using the correct restraint method for the species and size of the animal. - Use a gavage needle of the appropriate size (length and diameter) with a ball tip to minimize trauma.[12] - Do not force the needle; allow the animal to swallow it.[12] |
| Fluid is observed coming from the animal's nose or mouth after dosing. | - The gavage needle may have entered the trachea. - The volume administered was too large.[8] | - If you suspect the substance has entered the trachea, the animal may be at risk of drowning and should be monitored closely or euthanized if in severe distress.[12] - Ensure the dosing volume does not exceed recommended limits (typically 10 ml/kg for rats and mice, but lower may be better).[8][12] |
| Esophageal or gastric injury observed at necropsy. | - Improper gavage technique. - Use of a gavage needle with a sharp or damaged tip. | - Review and practice your gavage technique. - Always inspect the gavage needle for any sharp edges or damage before use. - Consider using flexible gavage needles to reduce the risk of injury.[12] |
Section 4: Experimental Protocols & Data
Experimental Protocol: Preparation of this compound Formulation for Oral Gavage
This is a general protocol and may require optimization for your specific experimental needs.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or a solution containing co-solvents like PEG-400 and surfactants like Tween 80)
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Calibrated pipettes or syringes for dosing
-
-
Procedure:
-
If necessary, reduce the particle size of the this compound powder by gentle grinding with a mortar and pestle.
-
Weigh the required amount of this compound powder.
-
In a suitable container, add the vehicle.
-
While stirring the vehicle, slowly add the this compound powder.
-
Continue stirring until a homogenous suspension is formed. Gentle heating or sonication may be used to aid dissolution if the compound is stable under these conditions.
-
Visually inspect the formulation for any undissolved particles or precipitation.
-
Store the formulation as per its stability data. It is often recommended to prepare fresh formulations daily.
-
Before each administration, ensure the formulation is thoroughly mixed.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Metabolites in Male Beagle Dogs (Note: Data from rodent studies are limited in the public domain. This table provides an example from a relevant preclinical species.)
| Parameter | Intravenous Administration (1 mg/kg) | Oral Administration (2 mg/kg) |
| Cmax (ng/ml) | 599 | Not Applicable (Prodrug) |
| t½ (h) | 0.57 | 2.11 (for this compound) |
| Clearance (L/h/kg) | 3.24 | Not Reported |
| Volume of Distribution (L/kg) | 2.73 | Not Reported |
| Active Metabolite (Lodenafil) t½ (h) | Not Reported | ~4.3 |
| Source: Adapted from pharmacological characterization studies.[4] |
Section 5: Visual Guides
Diagrams
Caption: Metabolic conversion of this compound in rodents.
Caption: Recommended workflow for oral gavage in rodents.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gilbertodenucci.com [gilbertodenucci.com]
- 5. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. research.sdsu.edu [research.sdsu.edu]
Lodenafil Carbonate in Biochemical Assays: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Lodenafil Carbonate, understanding its potential interactions within biochemical assays is critical for generating accurate and reliable data. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference of this compound in common experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a phosphodiesterase type 5 (PDE5) inhibitor. It is a prodrug that is converted in the body to its active form, Lodenafil. The primary mechanism of action is the inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3][4] By inhibiting PDE5, Lodenafil increases intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.[2][5]
Q2: What are the chemical properties of this compound and its active metabolite, Lodenafil?
This compound is a dimer of Lodenafil linked by a carbonate bridge.[6][7][8] This structural feature increases its oral bioavailability.[9] The chemical structures of this compound and Lodenafil are provided below. Understanding these structures is key to predicting potential cross-reactivity and off-target effects.
This compound Structure:
Lodenafil (active metabolite) Structure:
Q3: Could this compound interfere with immunoassays such as ELISA?
Direct interference of this compound in immunoassays has not been widely reported. However, interference is theoretically possible due to:
-
Cross-reactivity: If the assay antibodies are not highly specific, they may recognize the structurally similar core of this compound or its metabolites, leading to false-positive or false-negative results. This is a common issue with small molecule drugs in immunoassays.
-
Matrix Effects: The presence of the drug or its metabolites in the sample matrix could alter the binding kinetics between the antibody and the target antigen.
Q4: Can this compound affect fluorescence-based assays?
Yes, compounds with aromatic ring structures, like this compound, have the potential to interfere with fluorescence-based assays through:
-
Autofluorescence: The compound itself may fluoresce at the excitation or emission wavelengths of the assay fluorophores, leading to a false-positive signal.
-
Fluorescence Quenching: The compound can absorb the excitation energy from the fluorophore or accept the emitted energy, resulting in a decrease in the fluorescence signal (false negative). This can occur through various mechanisms, including Förster resonance energy transfer (FRET) if there is spectral overlap.[11]
Q5: Is it possible for this compound to have off-target effects in kinase assays?
While this compound is a selective PDE5 inhibitor, off-target effects on other enzymes, including protein kinases, are possible, especially at higher concentrations. For instance, the related PDE5 inhibitor Sildenafil has been shown to have off-target effects on platelet activation through the mitogen-activated protein kinase (MAPK) pathway.[12][13] Given the structural similarities among PDE5 inhibitors, it is plausible that this compound could interact with the ATP-binding pocket of certain kinases, leading to inhibition or potentiation of their activity.
Troubleshooting Guides
Immunoassay (ELISA) Interference
Problem: Inaccurate or inconsistent results in a competitive ELISA when screening samples containing this compound.
Potential Cause: Cross-reactivity of assay antibodies with this compound or its metabolites.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potential ELISA interference.
Experimental Protocol: Competitive ELISA
-
Coating: Coat a 96-well microplate with the target antigen overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[14][15]
-
Blocking: Block the remaining protein-binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.[15]
-
Competition: Add standards or samples containing this compound, followed by the addition of a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Conjugate Addition: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4).[15]
-
Read Plate: Measure the absorbance at 450 nm.
Fluorescence-Based Assay Interference
Problem: Unexpected decrease (quenching) or increase (autofluorescence) in signal in a fluorescence-based assay in the presence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay
-
Assay Plate Preparation: In a black, low-volume 384-well plate, add 2 µL of this compound at various concentrations.
-
Kinase and Substrate Addition: Add 4 µL of a solution containing the kinase and a fluorescently labeled peptide substrate.
-
Initiate Reaction: Add 4 µL of ATP solution to start the kinase reaction. Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Stop Reaction: Add 10 µL of a stop/detection mix containing a phosphospecific antibody.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Measure fluorescence polarization on a suitable plate reader.
Kinase Assay Off-Target Effects
Problem: this compound shows unexpected inhibitory or activating effects in a kinase assay.
Troubleshooting Workflow:
References
- 1. gilbertodenucci.com [gilbertodenucci.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. phosphodiesterase-5 pde5 inhibitors: Topics by Science.gov [science.gov]
- 4. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Lodenafil - Wikipedia [en.wikipedia.org]
- 10. This compound | C47H62N12O11S2 | CID 135431100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Off-target effect of high-dose sildenafil on adenosine 5'- diphosphate and collagen-induced platelet activation through mitogen-activated protein kinase pathway in treated BALB/C mice and in vitro experiments: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Lodenafil Carbonate Demonstrates Higher In Vitro Potency Against PDE5 Compared to Sildenafil
For Immediate Release: A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Quantitative Analysis of In Vitro Potency
Experimental data from a key comparative study by Toque et al. (2008) provides a direct assessment of the half-maximal inhibitory concentrations (IC50) of both lodenafil carbonate and sildenafil against PDE5. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
The study, which utilized crude PDE extracts from human platelets, found that this compound has a significantly lower IC50 value than sildenafil, indicating its superior potency in inhibiting PDE5 in an in vitro setting.[1][2]
| Compound | IC50 (µM) | Source of PDE5 | Analytical Method | Reference |
| This compound | 0.015 | Human Platelets (crude extract) | LC-MS/MS | Toque et al., 2008[1][2] |
| Sildenafil | 0.026 | Human Platelets (crude extract) | LC-MS/MS | Toque et al., 2008[1][2] |
The PDE5 Signaling Pathway and Inhibition
Phosphodiesterase type 5 is a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn leads to smooth muscle relaxation and vasodilation. PDE5 acts by hydrolyzing cGMP to GMP, thus terminating the signal. PDE5 inhibitors like this compound and sildenafil exert their effects by blocking this degradation of cGMP, leading to its accumulation and enhanced vasodilation.
Experimental Methodologies
The determination of in vitro potency of PDE5 inhibitors is crucial for their preclinical characterization. The following outlines a representative experimental protocol for a PDE5 inhibition assay using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), based on the methodology employed in the comparative studies.
Objective:
To determine the IC50 values of this compound and sildenafil for the inhibition of PDE5-mediated cGMP hydrolysis.
Materials:
-
Crude PDE extracts from human platelets (Source of PDE5)
-
Cyclic guanosine monophosphate (cGMP) as the substrate
-
This compound and Sildenafil of known concentrations
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Quenching solution to stop the enzymatic reaction
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: Crude phosphodiesterase extracts are prepared from human platelets. The protein concentration of the extract is determined to ensure consistent enzyme amounts in each assay.
-
Inhibitor Preparation: Stock solutions of this compound and sildenafil are prepared and serially diluted to a range of concentrations.
-
Enzymatic Reaction:
-
The PDE5 enzyme extract is pre-incubated with varying concentrations of either this compound or sildenafil in the assay buffer.
-
The enzymatic reaction is initiated by the addition of a fixed concentration of cGMP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
-
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Quantification by LC-MS/MS:
-
The amount of the product, guanosine monophosphate (GMP), or the remaining substrate, cGMP, is quantified using a validated LC-MS/MS method. This technique provides high sensitivity and specificity for the analytes.
-
-
Data Analysis:
-
The percentage of PDE5 inhibition is calculated for each inhibitor concentration relative to a control reaction with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
References
A Comparative Pharmacokinetic Profile of Lodenafil Carbonate and Tadalafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of two phosphodiesterase type 5 (PDE5) inhibitors: Lodenafil Carbonate and tadalafil. The information presented is based on clinical and pharmacological studies, offering a valuable resource for research and development in this therapeutic area.
Mechanism of Action
Both this compound and tadalafil are selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle of the corpus cavernosum of the penis.[1][2] Sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1] cGMP, in turn, induces smooth muscle relaxation, leading to increased blood flow and penile erection. PDE5 is responsible for the degradation of cGMP.[1] By inhibiting PDE5, both drugs increase the intracellular levels of cGMP, thereby enhancing the erectile response to sexual stimulation.[1][2] this compound is a prodrug that is rapidly converted in the body to its active metabolite, lodenafil.[3][4]
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of the active metabolite of this compound (lodenafil) and tadalafil in healthy male subjects.
| Pharmacokinetic Parameter | Lodenafil (from this compound) | Tadalafil |
| Time to Peak Plasma Concentration (Tmax) | 1.6 ± 0.4 hours[3] | 2 hours (median)[5][6] |
| Elimination Half-Life (t1/2) | 3.3 ± 1.1 hours[3] | 17.5 hours[5][6] |
| Maximum Plasma Concentration (Cmax) | Not explicitly stated in the provided human study results. | 378 µg/L (for a 20 mg dose)[5][6] |
| Oral Clearance (CL/F) | Not explicitly stated in the provided human study results. | 2.48 L/h[5][6] |
| Apparent Volume of Distribution (Vz/F) | Not explicitly stated in the provided human study results. | 62.6 L[5][6] |
| Effect of Food on Bioavailability | Not specified in the provided human study results. | Negligible[5][6] |
Experimental Protocols
This compound Pharmacokinetic Study
A Phase I, open-label, dose-escalation clinical trial was conducted to evaluate the pharmacokinetics of this compound in 33 healthy male volunteers.[3]
-
Dosing: Single oral doses of this compound were administered in ascending order from 1 mg to 100 mg, with a washout period of at least one week between each dose escalation.[3]
-
Sample Collection: Blood samples were collected at pre-dose and at numerous time points up to 24 hours post-dosing (0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 7, 8, 10, 12, 14, 16, 20, and 24 hours).[3]
-
Analytical Method: Plasma concentrations of this compound and its active metabolite, lodenafil, were determined using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[3]
Tadalafil Pharmacokinetic Study
The pharmacokinetic data for tadalafil was derived from an integrated analysis of 13 clinical pharmacology studies involving 237 healthy subjects who received single oral doses of 2.5 mg to 20 mg.[5][6]
-
Study Design: The analysis included data from crossover and parallel-group studies.[5] For instance, a three-way crossover study assessed diurnal effects and preliminary food effects, while a two-period crossover study definitively evaluated the impact of a high-fat breakfast.[5] Dose proportionality was examined in a four-treatment, four-period, four-sequence crossover design.[5]
-
Dosing: Subjects were administered single oral doses of tadalafil in a fasted state, with some studies specifically evaluating the effects of food.[5]
-
Sample Collection: Blood samples were collected at various time points to determine the pharmacokinetic profile. For example, in a bioequivalence study, samples were collected up to 72 hours post-administration.[7]
-
Analytical Method: Plasma concentrations of tadalafil were quantified using validated analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Noncompartmental methods were used to calculate the key pharmacokinetic parameters.[5][6]
Signaling Pathway
The following diagram illustrates the signaling pathway of PDE5 inhibitors like this compound and tadalafil.
Caption: Mechanism of action of PDE5 inhibitors.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an oral drug.
Caption: Workflow of a typical pharmacokinetic study.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Phase I clinical trial of this compound, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Tadalafil pharmacokinetics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tadalafil pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. dovepress.com [dovepress.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
Lodenafil Carbonate vs. Avanafil: A Comparative Guide to PDE5 Inhibitor Selectivity
For researchers and drug development professionals navigating the landscape of phosphodiesterase type 5 (PDE5) inhibitors, understanding the selectivity profile is paramount for predicting efficacy and potential side effects. This guide provides a detailed comparison of Lodenafil Carbonate and Avanafil, focusing on their inhibitory activity against various phosphodiesterase (PDE) isozymes, supported by available experimental data.
Executive Summary
Both this compound and Avanafil are potent PDE5 inhibitors used in the treatment of erectile dysfunction.[1][2] Avanafil is known for its high selectivity for PDE5, which is thought to contribute to its favorable side effect profile.[3] this compound is a prodrug that is converted in the body to its active metabolite, lodenafil.[2][4][5] While data on the comprehensive selectivity profile of lodenafil against a wide range of PDE isozymes is limited in publicly available literature, existing studies indicate its potent PDE5 inhibitory activity.[4]
This comparison reveals that while both compounds are effective PDE5 inhibitors, Avanafil has a well-documented, highly selective profile against other PDE isozymes. The selectivity of lodenafil against other PDEs remains less characterized in the available scientific literature.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Compound | PDE1 (IC50, nM) | PDE2 (IC50, nM) | PDE3 (IC50, nM) | PDE4 (IC50, nM) | PDE5 (IC50, nM) | PDE6 (IC50, nM) | PDE11 (IC50, nM) |
| Avanafil | >50,000 | >5,000 | >5,000 | >5,000 | 5.2 | 630 | >100,000 |
| This compound | Data not available | Data not available | Data not available | Data not available | 15 | Data not available | Data not available |
| Lodenafil (Active Metabolite) | Data not available | Data not available | Data not available | Data not available | 22 | Data not available | Data not available |
Note: The IC50 values for Avanafil are from in vitro studies using isolated canine lung PDE5.[6] The IC50 value for this compound and Lodenafil are from studies on crude PDE extracts from human platelets.[4] Direct comparison should be made with caution due to different experimental setups.
Avanafil demonstrates high selectivity for PDE5. For instance, it is over 120-fold more selective for PDE5 than for PDE6, the inhibition of which is associated with visual disturbances.[6][7] Its selectivity against PDE1, found in the brain, heart, and vascular smooth muscle, is over 10,000-fold.[6][7] Furthermore, Avanafil shows minimal inhibition of PDE11, which is present in skeletal muscle, testes, and the prostate.[7][8]
Signaling Pathway and Experimental Workflow
The mechanism of action for both this compound and Avanafil involves the inhibition of PDE5, which is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway that mediates penile erection.
The determination of IC50 values is a critical step in characterizing the selectivity of enzyme inhibitors. A generalized workflow for a phosphodiesterase activity assay is depicted below.
Experimental Protocols
The following is a generalized protocol for an in vitro phosphodiesterase inhibition assay, based on common methodologies described in the literature.[9][10][11] Specific details may vary between laboratories and for different PDE isozymes.
Objective: To determine the IC50 value of a test compound (e.g., this compound, Avanafil) against a specific phosphodiesterase isozyme.
Materials:
-
Purified recombinant human PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE11)
-
Test compounds (this compound, Avanafil) dissolved in a suitable solvent (e.g., DMSO)
-
Substrate: Cyclic guanosine monophosphate (cGMP) or cyclic adenosine monophosphate (cAMP), typically radiolabeled (e.g., [³H]-cGMP) or fluorescently labeled
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂)
-
Stop solution to terminate the enzymatic reaction (e.g., perchloric acid, or a solution containing a non-specific PDE inhibitor like IBMX)
-
Detection system (e.g., scintillation counter for radioassays, fluorescence plate reader for fluorescence-based assays, or a colorimetric detection reagent)
-
96-well or 384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Setup: In a microplate, add the assay buffer, the purified PDE enzyme, and the various concentrations of the test compound or vehicle control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (e.g., cGMP for PDE5).
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 37°C) for a specific period, allowing the enzyme to hydrolyze the substrate.
-
Termination of Reaction: Stop the reaction by adding a stop solution.
-
Product Detection: Quantify the amount of hydrolyzed substrate (product). The method of detection will depend on the type of assay:
-
Radioassay: The product is separated from the unreacted substrate, and the radioactivity of the product is measured using a scintillation counter.
-
Fluorescence Assay: The change in fluorescence intensity, resulting from the enzymatic conversion of a labeled substrate, is measured using a fluorescence plate reader.
-
Colorimetric Assay: A reagent is added that produces a colored product in proportion to the amount of hydrolyzed substrate, which is then quantified using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
Avanafil exhibits a well-defined and highly selective inhibitory profile against PDE5, with significantly less activity against other PDE isozymes. This high selectivity is a key characteristic that may contribute to a reduced incidence of certain side effects. This compound is also a potent PDE5 inhibitor. However, a comprehensive public dataset on its selectivity against a broad panel of PDE isozymes is not as readily available as for Avanafil. For researchers and clinicians, the detailed selectivity profile of Avanafil provides a clearer picture of its potential off-target effects, while more research is needed to fully elucidate the broader selectivity of Lodenafil and its active metabolites.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of avanafil, a PDE5 inhibitor for the treatment of erectile dysfunction: implications for clinical safety and improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gilbertodenucci.com [gilbertodenucci.com]
- 5. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. auajournals.org [auajournals.org]
- 7. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. promega.com [promega.com]
- 10. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 11. content.abcam.com [content.abcam.com]
head-to-head comparison of new generation PDE5 inhibitors
A Head-to-Head Comparison of New Generation PDE5 Inhibitors for Researchers and Drug Development Professionals
In the landscape of erectile dysfunction (ED) treatment, phosphodiesterase type 5 (PDE5) inhibitors have been a cornerstone for over two decades. The first-generation agents—sildenafil, vardenafil, and tadalafil—revolutionized therapy. The advent of a new generation, exemplified by avanafil, has prompted a closer examination of the nuanced differences in their pharmacological profiles. This guide provides an objective, data-driven comparison of these agents to inform research and drug development efforts. Avanafil, the most recently approved PDE5 inhibitor, is distinguished by its rapid onset of action and high selectivity for the PDE5 enzyme, which theoretically translates to a favorable side-effect profile.[1]
Biochemical Potency and Selectivity
The therapeutic efficacy and adverse effect profile of PDE5 inhibitors are intrinsically linked to their potency at the target enzyme and their selectivity against other phosphodiesterase isoenzymes. Off-target inhibition, particularly of PDE6 (found in the retina) and PDE11 (present in the testis, prostate, and striated muscle), is associated with visual disturbances and myalgia, respectively.[2] Avanafil exhibits a high degree of selectivity for PDE5, which may contribute to its lower incidence of certain side effects compared to first-generation inhibitors.
Table 1: In Vitro Potency and Selectivity of PDE5 Inhibitors
| Compound | PDE5 IC50 (nM) | Selectivity (Fold-Difference vs. PDE5) | ||
| PDE1 | PDE6 | PDE11 | ||
| Avanafil | 5.2 | >10,000 | 120 | >19,000 |
| Sildenafil | 3.9[3] | 380 | 16 | - |
| Vardenafil | 0.6[3] | 1,000 | 21 | - |
| Tadalafil | - | >10,000[4] | 550[4] | 25 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Pharmacokinetic Profiles
The pharmacokinetic properties of PDE5 inhibitors dictate their clinical utility, influencing the speed of onset and duration of action. These parameters are critical for patient convenience and spontaneity. Avanafil is characterized by a rapid absorption, reaching maximum plasma concentrations faster than its predecessors.[4] In contrast, tadalafil is notable for its significantly longer half-life, earning it the moniker "the weekend pill".[4]
Table 2: Comparative Pharmacokinetics of PDE5 Inhibitors
| Parameter | Avanafil | Sildenafil | Vardenafil | Tadalafil |
| Tmax (Time to max. concentration) | 30-45 min[4] | 60 min[4] | 60 min[4] | 120 min[4] |
| T½ (Plasma half-life) | 3-5 hours[4] | ~4 hours[4] | 4-5 hours[4] | 17.5 hours[4] |
| Effect of High-Fat Meal on Absorption | Not significant[5] | Delayed absorption[6] | Delayed absorption[7] | Not significant[4] |
| Duration of Action | ~6 hours[4] | Up to 12 hours[4] | Up to 12 hours[4] | Up to 36 hours[4] |
Clinical Efficacy and Safety
Clinical trials provide the ultimate measure of a drug's performance. Head-to-head studies are particularly valuable for discerning differences between treatments. A multicenter, double-blind, randomized clinical trial directly comparing avanafil and sildenafil demonstrated that avanafil was superior in improving the International Index of Erectile Function - Erectile Function (IIEF-EF) domain score at 12 weeks. Furthermore, avanafil showed a significantly faster onset of action.
Table 3: Head-to-Head Clinical Trial Data (Avanafil vs. Sildenafil)
| Efficacy Endpoint | Avanafil (100/200 mg) | Sildenafil (50/100 mg) | p-value |
| Mean Change in IIEF-EF Score (12 weeks) | Superior to Sildenafil | - | <0.05 |
| Onset of Action within 15 min (% of doses) | 84.8% | 28.2% | <0.001 |
| Successful Intercourse Attempts (SEP3) | 57% (at 12 weeks) | - | - |
| Successful Vaginal Penetration (SEP2) | 74-77% (at 12 weeks) | - | - |
IIEF-EF (International Index of Erectile Function-Erectile Function domain) is a validated questionnaire to assess erectile function. SEP2 (Sexual Encounter Profile Question 2) assesses the ability to achieve vaginal penetration. SEP3 (Sexual Encounter Profile Question 3) assesses the ability to maintain an erection for successful intercourse.
Table 4: Common Adverse Events (Incidence Rate)
| Adverse Event | Avanafil (200 mg) | Sildenafil (100 mg) | Tadalafil (20 mg) | Vardenafil (20 mg) |
| Headache | 9.3% | 12.8% | 14.5% | 16% |
| Flushing | 3.7% | 10.4% | 4.1% | 12% |
| Abnormal Vision | None reported | 1.9% | - | <2% |
| Back Pain/Myalgia | <2% | - | 6.5%/5.7% | - |
Signaling Pathways and Experimental Workflows
The mechanism of action of PDE5 inhibitors is centered on the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Caption: NO/cGMP signaling pathway in penile smooth muscle.
The evaluation of novel PDE5 inhibitors follows a structured preclinical and clinical development path.
References
- 1. The safety and efficacy of Avanafil, a new 2(nd) generation PDE5i: comprehensive review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 4. dovepress.com [dovepress.com]
- 5. medscape.com [medscape.com]
- 6. auajournals.org [auajournals.org]
- 7. firstwordpharma.com [firstwordpharma.com]
validating Lodenafil Carbonate PDE5 inhibition with a reference standard
This guide provides a comparative analysis of Lodenafil Carbonate's efficacy as a Phosphodiesterase type 5 (PDE5) inhibitor against the established reference standard, Sildenafil. It is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed protocols, and visualizations of the underlying biochemical processes and workflows.
This compound is a novel PDE5 inhibitor that functions as a prodrug, converting in the body to its active metabolite, lodenafil.[1][2][3][4] Like other drugs in its class, its therapeutic effects are derived from the targeted inhibition of the PDE5 enzyme, a key regulator in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[5][6]
Mechanism of Action: The PDE5/cGMP Signaling Pathway
Penile erection is a hemodynamic process initiated by sexual stimulation, which triggers the release of nitric oxide (NO) from nitrergic nerves and endothelial cells in the corpus cavernosum.[1][2] NO activates the enzyme soluble guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5] The resulting increase in cGMP levels leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and culminating in an erection.[5][6] The action of cGMP is terminated by PDE5, which hydrolyzes it to inactive GMP.[5]
PDE5 inhibitors, including the active metabolite of this compound, exert their effect by competitively binding to the catalytic site of PDE5, thereby preventing the degradation of cGMP.[5][7] This leads to sustained high levels of cGMP, prolonged smooth muscle relaxation, and enhanced erectile function.[5]
Comparative In Vitro Efficacy: IC₅₀ Values
The potency of a PDE5 inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the PDE5 enzyme's activity. A lower IC₅₀ value indicates greater potency. The following data summarizes the comparative potency of this compound, its active metabolite Lodenafil, and the reference standard Sildenafil, as determined from in vitro assays using crude PDE extracts from human platelets.[1]
| Compound | PDE5 IC₅₀ (µM) | Notes |
| This compound | 0.015 | Functions as a prodrug; shows high potency in vitro.[1] |
| Lodenafil | 0.022 | The primary active metabolite of this compound.[1][2] |
| Sildenafil | 0.026 | Widely used reference standard PDE5 inhibitor.[1][8] |
Data sourced from Toque et al., European Journal of Pharmacology, 2008.[1]
The in vitro data indicates that this compound is more potent in inhibiting cGMP hydrolysis compared to both its active metabolite and Sildenafil.[1][7]
Experimental Protocol: In Vitro PDE5 Inhibition Assay (IC₅₀ Determination)
This protocol outlines a standard biochemical assay for determining the IC₅₀ values of PDE5 inhibitors.
1. Materials and Reagents:
-
Recombinant human PDE5 enzyme
-
Test compounds (this compound, Sildenafil) dissolved in DMSO
-
cGMP (substrate)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
Calf Intestinal Alkaline Phosphatase (CIAP)
-
Phosphate detection reagent (e.g., BIOMOL Green™)
-
96-well microplates
-
Microplate reader
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the reference standard (Sildenafil) in the assay buffer. Include a control with no inhibitor (100% activity) and a background control with no enzyme.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 20 µL of the diluted PDE5 enzyme solution.
-
Add 20 µL of the serially diluted test compounds or control solutions to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the cGMP substrate solution.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination and Detection:
-
Following the PDE5 reaction, add Calf Intestinal Alkaline Phosphatase (CIAP). CIAP dephosphorylates the GMP produced by PDE5, releasing inorganic phosphate (Pi).
-
Incubate for an additional 30 minutes at 37°C.
-
Add 100 µL of a phosphate detection reagent to each well to stop the reaction and develop color.
-
Incubate at room temperature for 20-30 minutes.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~620 nm for BIOMOL Green™).
3. Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in the in vitro validation of PDE5 inhibition.
References
- 1. gilbertodenucci.com [gilbertodenucci.com]
- 2. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. A Phase I clinical trial of this compound, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Lodenafil Carbonate: A Comparative Analysis of Phosphodiesterase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lodenafil Carbonate's cross-reactivity with other phosphodiesterases (PDEs), offering insights into its selectivity profile. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological characteristics of this PDE5 inhibitor.
This compound is a second-generation phosphodiesterase type 5 (PDE5) inhibitor. It is administered as a prodrug, which is rapidly and extensively converted in the body to its active metabolite, lodenafil.[1][2] The therapeutic effect of lodenafil is achieved through the inhibition of PDE5, an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[3] This inhibition leads to increased levels of cGMP, resulting in smooth muscle relaxation and increased blood flow, which facilitates penile erection.
Comparative Analysis of PDE Inhibition
The selectivity of a PDE5 inhibitor is a critical factor in its safety and tolerability profile. Cross-reactivity with other PDE isoenzymes, which are distributed throughout various tissues in the body, can lead to undesirable side effects. For instance, inhibition of PDE6, found in the retina, can cause visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been associated with myalgia.
Based on available data, lodenafil demonstrates a favorable selectivity profile for PDE5. The following table summarizes the inhibitory activity of lodenafil and its prodrug, this compound, against PDE5, alongside comparative data for other widely used PDE5 inhibitors.
| Compound | PDE5 IC50 (nM) | PDE1 Activity | PDE6 Activity | Other PDE Activity | Reference(s) |
| Lodenafil | 22 | Low Activity | Low Activity | Data not available | [3][4] |
| This compound | 15 | Low Activity | Low Activity | Data not available | [3][4] |
| Sildenafil | 3.5 - 8.5 | >80-fold sel. | ~10-fold sel. | >700-fold sel. for PDE2, PDE3, PDE4, PDE7, PDE8, PDE9, PDE10, PDE11 | [5] |
| Vardenafil | 0.1 - 0.7 | ~140-fold sel. | ~20-fold sel. | >1000-fold sel. for PDE2, PDE3, PDE4 | [6][7] |
| Tadalafil | 1.8 - 4 | >10,000-fold sel. | ~700-fold sel. | >10,000-fold sel. for PDE1, PDE2, PDE4, PDE7; Low activity against PDE11 | [5] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates higher potency. Selectivity is expressed as a ratio of IC50 values (IC50 for other PDE / IC50 for PDE5).
As indicated in the table, while specific IC50 values for lodenafil against a comprehensive panel of PDE isoenzymes are not widely available in the public domain, it is reported to have low activity against PDE1 and PDE6.[4] This suggests a reduced potential for side effects associated with the inhibition of these enzymes.
Signaling Pathway of Lodenafil Action
The mechanism of action of Lodenafil involves the potentiation of the nitric oxide (NO)/cGMP signaling pathway. The following diagram illustrates this pathway and the inhibitory role of lodenafil.
Experimental Protocols
The determination of phosphodiesterase inhibitory activity is a crucial step in characterizing the selectivity of compounds like Lodenafil. Below is a detailed methodology for a PDE5 inhibition assay, adapted from established protocols.[1][3][8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Lodenafil against PDE5.
Materials:
-
Human platelet-derived PDE5 enzyme
-
Lodenafil (and other inhibitors for comparison)
-
cGMP (substrate)
-
Tris-HCl buffer
-
Magnesium chloride (MgCl2)
-
Bovine serum albumin (BSA)
-
Snake venom nucleotidase
-
Inorganic pyrophosphatase
-
Ammonium molybdate
-
Malachite green
-
Microplate reader
Experimental Workflow:
Procedure:
-
Preparation of Reagents: All reagents are prepared in a suitable buffer (e.g., Tris-HCl). Lodenafil and other inhibitors are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Enzyme Reaction: The reaction is typically carried out in a 96-well microplate. The reaction mixture contains the PDE5 enzyme, the inhibitor at various concentrations, and the buffer.
-
Initiation and Incubation: The reaction is initiated by the addition of the cGMP substrate. The plate is then incubated at 37°C for a specified period to allow for enzymatic activity.
-
Termination and Detection: The reaction is terminated, and the amount of remaining cGMP or the product (GMP) is quantified. A common method involves the conversion of GMP to guanosine and inorganic phosphate (Pi) by snake venom nucleotidase and inorganic pyrophosphatase. The released Pi is then detected colorimetrically.
-
Data Analysis: The percentage of PDE5 inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
References
- 1. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phosphodiesterase pde inhibitors: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 1 from Newer phosphodiesterase inhibitors: comparison with established agents. | Semantic Scholar [semanticscholar.org]
- 6. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Off-Target Kinase Effects of Lodenafil Carbonate
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its efficacy and potential for adverse effects. This guide provides a framework for assessing the off-target effects of Lodenafil Carbonate, a phosphodiesterase type 5 (PDE5) inhibitor, within the human kinome. While comprehensive public data on the kinase screening of this compound is not available, this document outlines the methodologies and comparative context necessary for such an evaluation.
This compound, a prodrug of Lodenafil, is primarily designed to selectively inhibit PDE5, an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] However, the vast and structurally related human kinome presents a landscape of potential off-target interactions for any small molecule inhibitor. Profiling this compound against a broad panel of kinases is a critical step in characterizing its selectivity and predicting potential cross-reactivity that could lead to unintended biological effects.
Comparative Kinase Selectivity: A Data-Driven Approach
A crucial aspect of assessing a drug candidate's off-target profile is to compare it with established alternatives. The following tables are structured to present quantitative data from a comprehensive kinase screening assay. In the absence of public data for this compound, these tables serve as a template for researchers to populate with their own experimental findings. For comparative purposes, data on other PDE5 inhibitors should be included.
Table 1: Kinase Inhibition Profile of this compound and Comparators (% Inhibition at 10 µM)
| Kinase Target | This compound | Sildenafil | Tadalafil | Vardenafil |
| ABL1 | Data not available | |||
| AKT1 | Data not available | |||
| AURKA | Data not available | |||
| CDK2 | Data not available | |||
| EGFR | Data not available | |||
| ERK1 (MAPK3) | Data not available | |||
| PI3Kα | Data not available | |||
| SRC | Data not available | |||
| VEGFR2 | Data not available | |||
| ... (additional kinases) |
This table should be populated with percentage inhibition data from a single-dose kinase screen (e.g., at a concentration of 10 µM) to identify potential off-target hits.
Table 2: IC50 Values for Significant Off-Target Kinase Hits
| Kinase Target | This compound (IC50, nM) | Sildenafil (IC50, nM) | Tadalafil (IC50, nM) | Vardenafil (IC50, nM) |
| Identified Hit 1 | Data not available | |||
| Identified Hit 2 | Data not available | |||
| ... (additional hits) |
This table is intended to detail the potency of inhibition (IC50) for any kinases identified as significant 'hits' in the initial screening, providing a more granular comparison of off-target effects.
Experimental Protocols for Kinase Screening
To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for widely-used in vitro kinase screening assays that can be employed to assess the off-target effects of this compound.
Radiometric Kinase Assay (e.g., HotSpot™)
This assay is considered a gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[2][3][4]
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the specific kinase, its corresponding substrate, and necessary cofactors in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).[3]
-
Compound Addition: Add this compound or comparator compounds at the desired concentrations to the reaction mixture.
-
Initiation: Start the kinase reaction by adding [γ-³³P]-ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a defined period (e.g., 60-120 minutes).
-
Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane (e.g., P81 phosphocellulose). The phosphorylated substrate will bind to the filter.[5]
-
Washing: Wash the filters to remove unincorporated [γ-³³P]-ATP.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control. For IC50 determination, test a range of compound concentrations and fit the data to a dose-response curve.
TR-FRET Kinase Assay (e.g., LANCE® Ultra)
This homogeneous assay format uses time-resolved fluorescence resonance energy transfer to detect substrate phosphorylation.[6][7]
Methodology:
-
Reaction Components:
-
Kinase of interest.
-
ULight™-labeled peptide substrate.
-
ATP.
-
This compound or comparator compounds.
-
Europium (Eu)-labeled anti-phospho-specific antibody.
-
-
Kinase Reaction:
-
Detection:
-
Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm after excitation at 320 or 340 nm.[6]
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate the percentage of inhibition relative to a DMSO control.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing experimental processes and biological systems. The following visualizations, created using Graphviz (DOT language), illustrate a typical kinase screening workflow and key signaling pathways potentially affected by off-target kinase inhibition.
Figure 1. A typical workflow for kinase inhibitor profiling.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Lodenafil Carbonate: A Comparative Analysis of Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Lodenafil Carbonate, a phosphodiesterase type 5 (PDE5) inhibitor, in various animal models. The data presented is intended to offer an objective comparison with other PDE5 inhibitors, supported by available experimental evidence.
This compound is a prodrug that is converted in the body to its active metabolite, lodenafil.[1] Like other drugs in its class, its primary mechanism of action is the inhibition of PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP).[1][2] This inhibition leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation, particularly in the corpus cavernosum of the penis, which is the physiological basis for its use in erectile dysfunction (ED).[1][3] The efficacy of this compound has been evaluated in various preclinical models, primarily focusing on its effects on erectile function and, more recently, on nociception.
Comparative Efficacy Data
While direct in vivo comparative studies of this compound against other PDE5 inhibitors in animal models of erectile dysfunction are limited in the public domain, in vitro studies provide valuable insights into its relative potency.
In Vitro Potency on Corpus Cavernosum Relaxation
A key study compared the effects of this compound, its active metabolite lodenafil, and sildenafil on the relaxation of isolated rabbit and human corpus cavernosum tissue.[3] The potentiation of relaxation induced by acetylcholine and electrical field stimulation (EFS) serves as a measure of the drug's efficacy in enhancing the nitric oxide (NO)-cGMP signaling pathway, which is crucial for penile erection.
| Compound | Animal Model/Tissue | Key Findings | Reference |
| This compound | Rabbit Corpus Cavernosum | Markedly potentiated relaxations induced by acetylcholine and EFS. | [3] |
| Human Corpus Cavernosum | Markedly potentiated relaxations induced by acetylcholine and EFS. | [3] | |
| Lodenafil | Rabbit Corpus Cavernosum | Markedly potentiated relaxations induced by acetylcholine and EFS. | [3] |
| Human Corpus Cavernosum | Markedly potentiated relaxations induced by acetylcholine and EFS. | [3] | |
| Sildenafil | Rabbit Corpus Cavernosum | Markedly potentiated relaxations induced by acetylcholine and EFS. | [3] |
| Human Corpus Cavernosum | Markedly potentiated relaxations induced by acetylcholine and EFS. | [3] |
In studies involving other animal models, primarily for pain, this compound has demonstrated dose-dependent antinociceptive effects in rodent models of inflammatory and neuropathic pain.[1] These effects are also linked to the NO-cGMP pathway.[1]
Mechanism of Action: The NO/cGMP Signaling Pathway
This compound, through its active metabolite lodenafil, enhances erectile function by inhibiting the PDE5 enzyme. The following diagram illustrates this signaling pathway.
Experimental Protocols
Standardized protocols are crucial for the preclinical evaluation of PDE5 inhibitors. Below is a detailed methodology for a key type of experiment used to assess erectile function in animal models.
Cavernous Nerve Stimulation in a Rat Model of Erectile Dysfunction
This experimental model is widely used to objectively measure erectile response following the administration of a test compound.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (or other relevant strain).
-
Induction of ED (if applicable): Models can include aged rats, diabetic rats (induced by streptozotocin), or rats with cavernous nerve injury to mimic clinical conditions.
2. Surgical Procedure:
-
Animals are anesthetized (e.g., with a combination of ketamine and xylazine).
-
A midline abdominal incision is made to expose the pelvic ganglion and cavernous nerve.
-
A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
The carotid artery is cannulated to monitor mean arterial pressure (MAP).
-
A bipolar electrode is placed on the cavernous nerve for electrical stimulation.
3. Drug Administration:
-
This compound or a comparator drug (e.g., sildenafil, tadalafil) is administered, typically via oral gavage or intravenous injection, at predetermined doses.
-
A vehicle control group receives the same volume of the vehicle used to dissolve the drug.
4. Measurement of Erectile Function:
-
After a set time following drug administration, the cavernous nerve is stimulated with a specific electrical current (e.g., 5V at a frequency of 16 Hz for 1 minute).
-
ICP and MAP are continuously recorded.
-
The primary endpoint is the ratio of the maximal ICP to the MAP (ICP/MAP), which provides a normalized measure of erectile response.
-
Other parameters such as the area under the curve (AUC) of the ICP response may also be calculated.
5. Data Analysis:
-
The ICP/MAP ratios are compared between the different treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Dose-response curves can be generated to determine the potency (e.g., ED50) of each compound.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a PDE5 inhibitor like this compound in an animal model of erectile dysfunction.
References
- 1. Antinociceptive Effect of this compound in Rodent Models of Inflammatory Pain and Spinal Nerve Ligation-Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lodenafil Carbonate for Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Lodenafil Carbonate with Other Leading PDE5 Inhibitors
This guide provides a comprehensive statistical analysis of clinical trial data for this compound, a phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction (ED). The performance of this compound is objectively compared with established alternatives—Sildenafil, Tadalafil, and Vardenafil—supported by experimental data from pivotal clinical trials.
Comparative Efficacy and Safety Analysis
Oral phosphodiesterase type 5 (PDE5) inhibitors are the first-line treatment for erectile dysfunction.[1] this compound, a novel PDE5 inhibitor, has demonstrated a satisfactory efficacy and safety profile in clinical trials.[2][3][4] This section presents a comparative analysis of its performance against other commonly prescribed PDE5 inhibitors.
Efficacy Data
The efficacy of these drugs is primarily assessed by the International Index of Erectile Function (IIEF) erectile function (EF) domain score and the Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse).
Table 1: Comparison of Efficacy Based on IIEF-EF Domain Scores from Phase III Clinical Trials
| Drug | Dosage(s) | Baseline Mean IIEF-EF Score | End-of-Treatment Mean IIEF-EF Score | Mean Change from Baseline | Placebo-Adjusted Mean Change |
| This compound | 40 mg | 13.6 | 18.6 | 5.0 | 4.1 |
| 80 mg | 13.4 | 20.6 | 7.2 | 6.3 | |
| Sildenafil | 50 mg / 100 mg | Approx. 12-15 | Approx. 20-22 | 7-10 | 5-8 |
| Tadalafil | 10 mg | Approx. 15 | 21.5 | 6.5 | 5.6 |
| 20 mg | Approx. 15 | 23.6 | 8.6 | 7.7 | |
| Vardenafil | 10 mg | Approx. 13 | 20.5 | 7.5 | 6.5 |
| 20 mg | Approx. 13 | 21.5 | 8.5 | 7.5 |
Note: Data for Sildenafil, Tadalafil, and Vardenafil are aggregated from multiple sources and represent approximate values for comparison. Baseline and end-of-treatment scores can vary between studies.
Table 2: Comparison of Efficacy Based on SEP2 and SEP3 from Phase III Clinical Trials (% successful attempts)
| Drug | Dosage(s) | SEP2 (Penetration) - Baseline | SEP2 (Penetration) - End-of-Treatment | SEP3 (Intercourse) - Baseline | SEP3 (Intercourse) - End-of-Treatment |
| This compound | 40 mg | 46.4% | 63.5% | 19.6% | 50.8% |
| 80 mg | 50.2% | 80.8% | 20.8% | 66.0% | |
| Sildenafil | 50 mg / 100 mg | Approx. 40-50% | Approx. 70-80% | Approx. 20-30% | Approx. 60-70% |
| Tadalafil | 10 mg / 20 mg | Approx. 40-50% | Approx. 70-80% | Approx. 30% | Approx. 60-70% |
| Vardenafil | 10 mg / 20 mg | Approx. 50% | Approx. 80-85% | Approx. 30% | Approx. 70-75% |
Note: Data for Sildenafil, Tadalafil, and Vardenafil are aggregated from multiple sources and represent approximate values for comparison. Baseline and end-of-treatment percentages can vary between studies.
Safety and Tolerability
The adverse events associated with this compound are consistent with the PDE5 inhibitor class.
Table 3: Common Adverse Events Reported in Clinical Trials (% incidence)
| Adverse Event | This compound (40mg/80mg) | Sildenafil (50mg/100mg) | Tadalafil (10mg/20mg) | Vardenafil (10mg/20mg) | Placebo |
| Headache | 10-15% | 16-28% | 11-15% | 15-16% | 4-7% |
| Flushing | 5-10% | 10-19% | 3-4% | 11-12% | 1-2% |
| Dyspepsia | 2-4% | 4-10% | 4-10% | 4-7% | 1-2% |
| Nasal Congestion / Rhinitis | 5-7% | 4-9% | 2-3% | 4-9% | 1-3% |
| Dizziness | 2-3% | 2-3% | 1-2% | 2% | 1% |
| Visual Disturbances | 1-2% | 3-11% | <1% | <2% | <1% |
| Myalgia / Back Pain | <1% | <1% | 3-6% | <1% | <1% |
Note: Percentages are approximate and can vary based on the specific clinical trial design and patient population.
Experimental Protocols
The clinical development of this compound, like other PDE5 inhibitors, followed a standard phased approach. The methodologies for the pivotal Phase II and Phase III trials are detailed below.
This compound Phase III Clinical Trial Protocol
-
Study Design : A prospective, randomized, double-blind, placebo-controlled, parallel-group study.[2][5]
-
Participants : 350 men with erectile dysfunction of varying etiologies and severities.[2][5]
-
Inclusion Criteria : Men aged 18 years or older with a diagnosis of ED for at least 6 months in a stable heterosexual relationship.
-
Exclusion Criteria : History of myocardial infarction, stroke, or life-threatening arrhythmia within the previous 6 months; use of nitrates; primary hypoactive sexual desire.
-
Intervention : Patients were randomized to receive placebo, this compound 40 mg, or this compound 80 mg to be taken as needed approximately one hour before sexual activity over a 4-week period.[2][5]
-
Primary Efficacy Endpoints :
-
Safety Assessments : Monitoring and recording of all adverse events, vital signs, physical examinations, and clinical laboratory tests.
Comparator Drug Clinical Trial Protocols (General Overview)
Clinical trials for Sildenafil, Tadalafil, and Vardenafil have generally followed a similar design to the this compound Phase III trial. Key features include:
-
Design : Randomized, double-blind, placebo-controlled, parallel-group or crossover designs.
-
Population : Adult men with a clinical diagnosis of erectile dysfunction of various etiologies.
-
Intervention : Fixed or flexible doses of the active drug or placebo taken as needed before sexual activity.
-
Efficacy Measures : The IIEF questionnaire and SEP diaries are the standard tools for assessing efficacy.
-
Safety Measures : Comprehensive monitoring of adverse events and other safety parameters.
Mandatory Visualizations
Signaling Pathway of PDE5 Inhibitors
Caption: Signaling pathway of PDE5 inhibitors in erectile function.
Clinical Trial Workflow for an Erectile Dysfunction Drug
References
- 1. Sildenafil ratiopharm | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Tadalafil Mylan | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Drug Approval Package: Cialis (tadalafil) NDA #021368 [accessdata.fda.gov]
- 4. Drug Approval Package: Adcirca NDA #022332 [accessdata.fda.gov]
- 5. Tadalafil Lilly | European Medicines Agency (EMA) [ema.europa.eu]
Navigating the Chiral Landscape of PDE5 Inhibitors: A Comparative Guide to Enantioselective Analysis
For researchers, scientists, and professionals in drug development, the stereochemistry of a pharmaceutical compound is a critical attribute that can significantly influence its pharmacological and toxicological properties. While specific methods for the chiral separation of Lodenafil Carbonate are not yet established in publicly available literature, this guide offers a comprehensive comparison of validated enantioselective analytical techniques for a structurally related phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. The methodologies presented here serve as a robust starting point for developing and validating a chiral separation and analysis protocol for this compound and other similar compounds.
The successful chiral separation of Tadalafil, which possesses two chiral centers and therefore four possible stereoisomers, has been predominantly achieved using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs). Supercritical Fluid Chromatography (SFC) also presents a powerful, greener alternative for chiral separations, offering advantages in terms of speed and reduced solvent consumption.
Comparative Analysis of Chiral HPLC Methods for Tadalafil
The selection of the appropriate chiral stationary phase and mobile phase is paramount for achieving optimal enantioseparation. Below is a summary of reported HPLC methods that have successfully resolved the stereoisomers of Tadalafil.
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Chiralpak AD[1][2] | Macrocyclic Glycopeptide[3] |
| Column Dimensions | Not Specified | Not Specified |
| Mobile Phase | Hexane:Isopropanol (1:1, v/v)[1][2] | Mixture of reverse phase solvents |
| Flow Rate | Not Specified | Not Specified |
| Temperature | Not Specified | Not Specified |
| Detection | UV at 220 nm[1][2] | Not Specified |
| Resolution (Rs) | > 2.0 for both pairs of enantiomers[1][2] | > 2.4[3] |
| Analysis Time | < 30 minutes[1][2] | ~ 20 minutes[3] |
| Limit of Quantitation | 0.60 - 1.80 ng[1][2] | 0.0048 µg (with respect to a 400 µg/mL test concentration)[3] |
Detailed Experimental Protocols
The following protocols are based on the successful chiral separation of Tadalafil and can be adapted for the method development of this compound.
Method 1: Normal-Phase HPLC with a Polysaccharide-Based Chiral Stationary Phase [1][2]
-
Chromatographic System: High-Performance Liquid Chromatograph equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD column.
-
Mobile Phase: A mixture of hexane and isopropyl alcohol in a 1:1 volume ratio. The mobile phase should be freshly prepared and degassed.
-
Flow Rate: Typically, a starting flow rate of 1.0 mL/min can be used and optimized as needed.
-
Temperature: Ambient column temperature is a reasonable starting point, with optimization between 20-40°C to improve resolution.
-
Detection: UV detection at a wavelength of 220 nm.
-
Sample Preparation: Dissolve the Tadalafil sample in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL).
-
Injection Volume: 10 µL.
-
Procedure: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and record the chromatogram for a sufficient time to allow for the elution of all four stereoisomers (approximately 30 minutes).
Method 2: Reversed-Phase HPLC with a Macrocyclic Glycopeptide-Based Chiral Stationary Phase [3]
-
Chromatographic System: High-Performance Liquid Chromatograph with a suitable detector.
-
Chiral Stationary Phase: A bonded macrocyclic glycopeptide stationary phase.
-
Mobile Phase: A simple mixture of reverse-phase solvents (e.g., acetonitrile, methanol, and aqueous buffer). The exact composition should be optimized for the best separation.
-
Flow Rate: To be optimized for the specific column and mobile phase, typically in the range of 0.5-1.5 mL/min.
-
Temperature: Column temperature should be controlled and optimized to enhance resolution.
-
Detection: A suitable detection wavelength for the analyte should be selected.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.4 mg/mL.
-
Injection Volume: 20 µL.
-
Procedure: Condition the column with the mobile phase until a stable baseline is obtained. Inject the prepared sample solution and run the analysis for approximately 20 minutes.
Visualizing the Path to Chiral Purity
To aid in the conceptualization of the experimental and logical processes involved in chiral separation, the following diagrams have been generated using Graphviz.
Caption: General workflow for chiral separation method development.
Caption: Key parameters influencing chiral separation performance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chiral separation of two pairs of enantiomers of tadalafil by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Separation of (R,R)-Tadalafil and Its Enantiomer in Bulk Drug Samples and Pharmaceutical Dosage Forms by Chiral RP-LC [agris.fao.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lodenafil Carbonate
The proper disposal of Lodenafil Carbonate is a critical component of laboratory safety and environmental responsibility. As a phosphodiesterase type 5 (PDE5) inhibitor used in research, its parent compound, Lodenafil, is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, improper disposal via sanitary sewers or general waste can lead to significant environmental contamination.
This guide provides a procedural framework for the safe handling and disposal of this compound, surplus materials, and associated contaminated labware, ensuring compliance with environmental regulations and promoting a safe laboratory environment.
Hazard Profile
All disposal procedures must be informed by the hazard profile of the chemical. While a specific Safety Data Sheet (SDS) for this compound was not identified, the SDS for the active agent, Lodenafil, provides the necessary hazard information for determining appropriate disposal methods.
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
| Disposal Precaution | P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |
Step-by-Step Disposal Protocol
This protocol applies to pure this compound, solutions, and labware with trace contamination. The fundamental principle is that all chemical waste must be treated as hazardous unless confirmed otherwise by an environmental health and safety professional[2].
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste : Due to its high aquatic toxicity, this compound must be managed as a hazardous chemical waste[3].
-
Segregate Waste Streams :
-
Solid Waste : Collect unused or expired this compound powder, contaminated personal protective equipment (PPE), weigh boats, and wipes in a dedicated hazardous waste container.
-
Liquid Waste : Collect solutions containing this compound in a separate, compatible hazardous waste container. Do not mix with other waste streams like halogenated or non-halogenated solvents unless permitted by your institution's waste management plan[4].
-
Aqueous vs. Organic : Collect aqueous waste separately from organic solvent waste[4].
-
-
Avoid Incompatibles : Store this compound waste away from strong acids/alkalis and strong oxidizing/reducing agents[1]. Ensure waste containers for different chemical classes are physically separated to prevent accidental mixing[5].
Step 2: Containerization and Labeling
-
Use Appropriate Containers : Collect waste in containers that are chemically compatible with the substance and are in good condition. The original container is often a suitable choice if it is intact[5]. Containers must have a secure, tight-fitting lid and be kept closed except when adding waste[2][3].
-
Label Containers Clearly : All waste containers must be properly labeled from the moment waste is first added. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
The specific hazards (e.g., "Acutely Toxic," "Aquatic Hazard").
-
The accumulation start date.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation[3][5].
-
Follow Storage Limits : Do not exceed the maximum storage volume for an SAA, which is typically 55 gallons for hazardous waste or 1 quart for acutely toxic (P-listed) waste[3].
-
Inspect Regularly : The SAA must be inspected weekly for leaks and to ensure containers are properly labeled and closed[5].
Step 4: Arranging for Disposal
-
Contact EHS for Pickup : Once the waste container is full or has been in storage for the maximum allowed time (often up to 12 months), contact your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) to schedule a waste pickup[2][3].
-
Prohibited Disposal Methods :
-
DO NOT dispose of this compound down the sink or drain. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals[6][7].
-
DO NOT dispose of this compound in the regular trash[8].
-
DO NOT allow chemical waste to evaporate in a fume hood as a method of disposal[2].
-
Step 5: Managing Empty Containers
-
Definition of "Empty" : A container that held hazardous waste is considered "empty" if all waste has been removed by standard practice and no more than 1 inch of residue remains or 3% by weight for smaller containers[4].
-
Decontaminate by Rinsing : For containers that held this compound, it is best practice to rinse the container three times with a suitable solvent (e.g., ethanol, then water).
-
Manage Rinsate as Hazardous Waste : The collected rinsate from the cleaning process must be disposed of as hazardous liquid waste[2][4].
-
Dispose of Clean Container : Once triple-rinsed and completely dry, deface or remove the original labels from the empty container before disposing of it as regular trash or recycling[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for handling this compound waste.
References
- 1. Lodenafil|139755-85-4|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. EPA Rule on Pharmaceutical Hazardous Waste Disposal | OSHA Review [oshareview.com]
- 7. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Navigating the Safe Handling of Lodenafil Carbonate: A Guide for Laboratory Professionals
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Lodenafil Carbonate in a laboratory setting. Given the absence of a publicly available, official Safety Data Sheet (SDS) specifically for this compound, the following guidance is based on the available safety data for the active metabolite, Lodenafil, and established best practices for handling potent pharmaceutical compounds.
It is imperative to obtain a substance-specific Safety Data Sheet (SDS) from the manufacturer or supplier for comprehensive and definitive safety information.
Key Safety Information and Physical Properties
The following table summarizes the known hazard classifications for Lodenafil and general physical properties for this compound. This information should be used to inform risk assessments and handling procedures.
| Parameter | Information | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 398507-55-6 | [1] |
| Molecular Formula | C47H62N12O11S2 | [2] |
| Molecular Weight | 1035.2 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| GHS Hazard Classification (for Lodenafil) | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. | [3] |
| Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. | [3] | |
| Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. | [3] | |
| Storage Conditions | Powder: -20°C | [3] |
| In solvent: -80°C | [3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is crucial when handling this compound to minimize the risk of exposure through inhalation, ingestion, or skin contact. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an additional barrier and allows for safe removal of a contaminated outer layer.[4][5] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles.[6] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Minimizes the risk of inhaling fine particles, especially when handling the powder outside of a contained system.[7][8] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[4] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is essential for ensuring safety and minimizing contamination.
I. Preparation and Engineering Controls
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to control airborne particles.[9]
-
Pre-Handling Check: Before starting any work, ensure that all necessary PPE is available and in good condition. Verify that the fume hood or containment system is functioning correctly.
-
Gather Materials: Collect all necessary equipment, including spatulas, weighing paper, and containers, and place them within the containment area before introducing the this compound.
II. Weighing and Handling Procedures
-
Don PPE: Put on all required PPE in the correct order: gown, inner gloves, respirator, eye protection, and outer gloves.
-
Transfer and Weigh: Carefully transfer the required amount of this compound powder using a dedicated spatula. Avoid creating dust. If weighing, use an analytical balance inside the containment area.
-
Solution Preparation: If preparing a solution, add the solvent to the powder slowly to avoid splashing. Cap the container securely before removing it from the containment area.
-
Post-Handling Wipe Down: After handling, decontaminate all surfaces within the containment area with an appropriate cleaning agent.
III. Doffing PPE
-
Outer Gloves: Remove and discard the outer gloves within the containment area.
-
Exit Containment Area: Step out of the immediate handling area.
-
Gown and Eye Protection: Remove the gown and eye protection.
-
Inner Gloves: Remove the inner gloves.
-
Respirator: Remove the respirator last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All waste this compound powder and solutions should be collected in a clearly labeled, sealed container for hazardous chemical waste.[3]
-
Contaminated Materials: Used PPE (gloves, gowns, respirator cartridges), weighing paper, and any other materials that have come into contact with this compound should be placed in a sealed bag and disposed of as hazardous waste.
-
Disposal Method: Follow all local, state, and federal regulations for the disposal of pharmaceutical and chemical waste. Do not dispose of this compound down the drain or in the regular trash.[11] Consider using a licensed chemical waste disposal company.[12]
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Lodenafil|139755-85-4|MSDS [dcchemicals.com]
- 4. osha.gov [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. pogo.ca [pogo.ca]
- 8. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
